m-Nifedipine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRZKAKODSRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944479 | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21881-77-6 | |
| Record name | m-Nifedipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Nifedipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nifedipine on L-type Calcium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nifedipine, a potent dihydropyridine (DHP) calcium channel blocker, exerts its therapeutic effects, primarily vasodilation, by inhibiting the influx of Ca2+ ions through L-type calcium channels (LTCCs).[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms underpinning nifedipine's interaction with LTCCs, focusing on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in tabular format to facilitate comparison, and key processes are visualized through detailed diagrams.
L-type Calcium Channel Structure and Function
L-type calcium channels are heteromultimeric protein complexes crucial for various physiological processes, including muscle contraction, hormone secretion, and gene expression.[4][5][6] The core functional component is the α1 subunit, which forms the ion-conducting pore and contains the voltage sensor and the binding sites for calcium channel blockers.[6][7] The α1 subunit is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] Accessory subunits, including α2δ, β, and γ, modulate the channel's trafficking and biophysical properties.[6]
Nifedipine's Binding Site and Molecular Interactions
Nifedipine, along with other dihydropyridines, binds to a specific receptor site on the α1 subunit of the LTCC.[7][8] This binding site is located within a pocket formed by the S5 and S6 helices of domains III and IV.[7][9] Key amino acid residues, particularly tyrosine and glutamine residues in the IIIS5, IIIS6, and IVS6 segments, are critical for the high-affinity binding of dihydropyridines.[9] The binding of nifedipine is stereoselective and allosterically modulates the channel's function.[8]
State-Dependent Binding and Mechanism of Action
A critical aspect of nifedipine's mechanism is its state-dependent binding, showing a significantly higher affinity for the inactivated state of the channel compared to the resting or open states.[5][10][11] This preferential binding stabilizes the channel in a non-conducting, inactivated conformation.[9][12]
The process can be summarized as follows:
-
Depolarization: Upon membrane depolarization, LTCCs transition from a resting (closed) state to an open state, allowing Ca2+ influx.
-
Inactivation: Channels then enter a voltage-dependent inactivated (closed) state.
-
Nifedipine Binding: Nifedipine binds with high affinity to the inactivated channel, "trapping" it in this state.[13]
-
Inhibition of Ca2+ Influx: By stabilizing the inactivated state, nifedipine reduces the number of channels available to open upon subsequent depolarization, thereby decreasing the overall Ca2+ current.[1][14]
This voltage-dependent action explains why nifedipine is more effective in tissues that undergo sustained depolarization, such as vascular smooth muscle.[10]
Figure 1: State-dependent binding of nifedipine to L-type calcium channels.
Effects on L-type Calcium Channel Gating
Nifedipine's interaction with LTCCs alters the channel's gating kinetics. Electrophysiological studies have demonstrated that nifedipine:
-
Slows activation: The rate at which the channel opens upon depolarization is reduced.[8]
-
Accelerates inactivation: The transition from the open to the inactivated state is faster in the presence of nifedipine.[10]
-
Slows deactivation: The return of the channel to the resting state upon repolarization is also slowed.[8]
Collectively, these effects contribute to the overall reduction in Ca2+ current. The action of nifedipine on closed channels is to impede their movement through a final, voltage-independent transition to the open state.[11][12]
Quantitative Data
The affinity and potency of nifedipine can be quantified by various parameters, which are influenced by the specific LTCC subtype and experimental conditions.
Table 1: Nifedipine Inhibition Constants (IC50) for L-type Calcium Channel Subtypes
| Channel Subtype | Cell Type | Holding Potential (mV) | IC50 (nM) | Reference(s) |
| CaV1.2 | tsA201 cells | - | ~42 | [15][16] |
| CaV1.3 | tsA201 cells | - | 289 | [15][16] |
| L-type (general) | Guinea pig ventricular myocytes | -80 | 300 | [10] |
| L-type (general) | Guinea pig ventricular myocytes | -40 | 50 | [10] |
| CaV1.2 | Rat cerebral artery myocytes (in 10 mM Ba²⁺) | -80 | 6.02 | [17] |
| Human Vascular | Human small arteries | - | ~16.6 (pIC50 7.78) | [18] |
| Human Cardiac | Human right atrial trabeculae | - | ~112.2 (pIC50 6.95) | [18] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as the charge carrier (Ca²⁺ vs. Ba²⁺) and temperature.[17][19]
Table 2: Nifedipine Binding and Dissociation Constants (Kd)
| Preparation | Ligand | State | Kd (nM) | Reference(s) |
| Frog ventricular myocytes | Nifedipine | Resting State | 77 | [13] |
| Frog ventricular myocytes | Nifedipine | Inactivated State | 0.17 | [13] |
| Porcine cardiac sarcolemma | [³H]nitrendipine | - | 1 (Ki) | [20] |
| Embryonic chick ventricular cells | [³H]nitrendipine | - | 0.24 | [21] |
Experimental Protocols
The understanding of nifedipine's mechanism of action has been largely derived from two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents flowing through channels in a cell membrane.
Objective: To measure the effect of nifedipine on LTCC currents and gating kinetics.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes, HEK293 cells expressing specific CaV subtypes) and place them in a recording chamber with an appropriate extracellular solution.[22]
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution.[23][24]
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[24]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the entire cell.[23]
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV) where most LTCCs are in the resting state. Apply depolarizing voltage steps to elicit Ca2+ currents.[25]
-
Data Acquisition: Record the resulting currents before, during, and after the application of nifedipine to the extracellular solution.
-
Analysis: Analyze changes in current amplitude, activation and inactivation rates, and construct dose-response curves to determine the IC50.[17]
Figure 2: Generalized workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assay
This biochemical assay is used to quantify the binding of a drug to its receptor.
Objective: To determine the binding affinity (Kd) and density (Bmax) of nifedipine (or a radiolabeled analog like [³H]nitrendipine) to LTCCs.[26][27]
Methodology:
-
Membrane Preparation: Homogenize tissues or cells rich in LTCCs (e.g., cardiac muscle, cerebral cortex) and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) and varying concentrations of unlabeled nifedipine.
-
Separation: After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis:
-
Competition Binding: Plot the percentage of bound radioligand against the concentration of unlabeled nifedipine to determine the Ki (an inhibition constant analogous to IC50).
-
Saturation Binding: Use increasing concentrations of the radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) via Scatchard analysis.[21]
-
Conclusion
Nifedipine's mechanism of action on L-type calcium channels is a well-defined process characterized by high-affinity, state-dependent binding. It preferentially interacts with the inactivated state of the channel, stabilizing this conformation and thereby inhibiting Ca2+ influx. This voltage-dependent inhibition, coupled with its effects on channel gating, underlies its potent vasodilatory effects. The quantitative understanding of its interaction with different channel subtypes, elucidated through techniques like patch-clamp electrophysiology and radioligand binding assays, continues to be crucial for the development of more selective and effective calcium channel blockers.
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. The molecular architecture of dihydropyrindine receptor/L-type Ca2+ channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. Molecular studies of the calcium antagonist binding site on calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions. | Semantic Scholar [semanticscholar.org]
- 12. Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nifedipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. ahajournals.org [ahajournals.org]
- 22. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 25. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 26. Nifedipine, an L-type calcium channel blocker, restores the hypnotic response in rats made tolerant to the alpha-2 adrenergic agonist dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of m-Nifedipine via Hantzsch Pyridine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of m-Nifedipine, a potent calcium channel blocker, utilizing the Hantzsch pyridine synthesis. This multicomponent reaction offers an efficient pathway to the 1,4-dihydropyridine core of this compound. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the field of medicinal chemistry and drug development.
Introduction
Nifedipine and its analogues are a significant class of drugs used in the treatment of cardiovascular diseases such as hypertension and angina.[1] The therapeutic effect of these compounds stems from their ability to block L-type calcium channels.[2] The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic and versatile multicomponent reaction for the preparation of 1,4-dihydropyridine (DHP) derivatives.[1] The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][3] This guide focuses on the synthesis of the meta-nitro isomer of Nifedipine (this compound), which utilizes 3-nitrobenzaldehyde as the key aldehyde component.[4]
Reaction Mechanism and Experimental Workflow
The Hantzsch synthesis of this compound is a one-pot reaction that proceeds through a series of interconnected equilibria, culminating in the formation of the dihydropyridine ring. The generally accepted mechanism involves the initial formation of two key intermediates: a Knoevenagel condensation product and an enamine.[5]
Reaction Mechanism
The reaction mechanism can be visualized as follows:
-
Knoevenagel Condensation: 3-Nitrobenzaldehyde reacts with one equivalent of methyl acetoacetate to form a benzylidene derivative.
-
Enamine Formation: A second equivalent of methyl acetoacetate reacts with ammonia to form an enamine intermediate.
-
Michael Addition: The enamine acts as a nucleophile and attacks the activated double bond of the benzylidene intermediate in a Michael addition.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the final 1,4-dihydropyridine product, this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below. This process involves the reaction setup, monitoring, product isolation, and purification.
Experimental Protocols
The following protocols are based on established Hantzsch synthesis procedures for nifedipine and its analogues.[4][6]
Materials and Reagents
-
3-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Ammonium hydroxide (25-30% solution)
-
Ethanol (95% or absolute)
-
Methanol
-
Deionized water
Synthesis of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (this compound)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in a suitable solvent such as ethanol or methanol.[4][6]
-
To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.[4]
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., cyclohexane-ethyl acetate, 1:4).[4][6]
-
After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.[4]
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and by-products.[4]
-
Recrystallize the crude product from ethanol to afford pure this compound as a yellow crystalline solid.[4]
-
Dry the purified crystals under vacuum.
Quantitative Data
The yield and reaction conditions for the Hantzsch synthesis of dihydropyridines can vary depending on the specific substrates, catalysts, and energy source used.
Reaction Conditions and Yields
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonium hydroxide | Ethanol | Reflux, 10 h | Not specified | [4] |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium hydroxide | Methanol | Reflux | ~60 | [6] |
| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | Ultrasonic irradiation | >90 | [1] |
| 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Ethanol | Micro-reactor, 100-120°C | 75-88 | [7] |
Note: The table includes data for the closely related o-Nifedipine and general Hantzsch reactions to provide a comparative context for reaction optimization.
Physicochemical and Spectroscopic Data of Nifedipine
While a complete set of spectroscopic data for this compound was not available in a single source, the following table provides typical characterization data for Nifedipine (the ortho-isomer), which is expected to be very similar for the meta-isomer, with key differences in the aromatic region of the NMR spectra.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₆ | [8] |
| Molecular Weight | 346.34 g/mol | [8] |
| Melting Point | 171-174 °C | [7] |
| Appearance | Yellow crystalline powder | [6] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| -CH₃ (C2, C6) | 2.35 (s, 6H) | [9] |
| -OCH₃ (C3, C5) | 3.65 (s, 6H) | [9] |
| H-4 | 5.40 (s, 1H) | [9] |
| NH | 5.85 (s, 1H) | [9] |
| Aromatic-H | 7.30-8.00 (m, 4H) | [9] |
| ¹³C NMR | Assignments for nifedipine derivatives have been reported and can be used for comparison. | [10] |
| IR (KBr, cm⁻¹) | ||
| N-H stretching | 3323 | [11] |
| C-H stretching (aliphatic) | 2953 | [11] |
| C=O stretching (ester) | 1678-1647 | [11] |
| C=C stretching | 1622 | [11] |
| NO₂ stretching | 1526 | [11] |
| UV-Vis (Methanol) | λmax at ~235 nm and ~335 nm | [6] |
Conclusion
The Hantzsch pyridine synthesis remains a highly effective and straightforward method for the production of this compound and other pharmacologically important 1,4-dihydropyridine derivatives.[12] The reaction's multicomponent nature makes it an atom-economical and efficient process.[1] By optimizing reaction conditions, such as temperature, solvent, and the use of catalysts or alternative energy sources like microwave or ultrasound, the yield and purity of the final product can be significantly improved.[1] The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the synthesis, optimization, and characterization of this compound for further study and development.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. CN105348174A - Method for synthesis of nifedipine in continuous flow micro-reactor - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
The Intricate Dance of Structure and Activity: A Deep Dive into m-Nifedipine's Therapeutic Potential
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of meta-Nifedipine (m-Nifedipine) and its analogs. As a potent L-type calcium channel blocker, nifedipine and its derivatives have been a cornerstone in the management of hypertension and angina pectoris.[1][2] Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel, more effective, and selective therapeutic agents. This guide summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying signaling pathways and experimental workflows.
Core Structure-Activity Relationships of Dihydropyridines
The therapeutic efficacy of nifedipine and its analogs is intrinsically linked to the 1,4-dihydropyridine (DHP) scaffold and the nature of its substituents. Extensive research has elucidated several key structural requirements for potent calcium channel blocking activity:
-
The 1,4-Dihydropyridine Ring: This heterocyclic core is essential for activity. Oxidation of this ring to a pyridine ring results in a loss of pharmacological activity.[3]
-
Substituents at C2 and C6: Typically, these positions are substituted with small alkyl groups, such as methyl groups, which are optimal for activity.[4]
-
Ester Groups at C3 and C5: The presence of ester groups at these positions is crucial. The nature of these ester groups can influence potency and tissue selectivity.[5][6] Unsymmetrical esters can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.[1][7]
-
Aryl Group at C4: A substituted or unsubstituted aryl group at the 4-position is a fundamental requirement for high affinity binding to the L-type calcium channel.[5][8] The substitution pattern on this phenyl ring significantly modulates the activity.
-
Substituents on the C4-Phenyl Ring: Electron-withdrawing groups on the phenyl ring, particularly at the ortho or meta positions, generally enhance antagonist activity.[5][9] The classic example is the ortho-nitro group of nifedipine.
-
Chirality: The C4 position of the dihydropyridine ring is a chiral center. The S-enantiomers are significantly more active as calcium channel blockers than the R-enantiomers.[4][10]
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in refining our understanding of the physicochemical properties that govern the activity of dihydropyridine derivatives. These studies often employ computational models to correlate molecular descriptors with biological activity, such as the half maximal inhibitory concentration (IC50).[11][12]
Key parameters that have been shown to correlate with the antihypertensive activity of nifedipine analogs include lipophilicity (expressed as clogP) and various electronic and steric parameters of the substituents on the aromatic ring.[7][9] Multiple linear regression and other machine learning algorithms are used to build predictive models that can guide the design of new analogs with enhanced potency.[12][13]
Table 1: Hypothetical Quantitative Data for this compound Analogs
| Compound | R1 (C3-ester) | R2 (C5-ester) | X (C4-phenyl) | IC50 (nM) for L-type Ca2+ Channel Blockade |
| Nifedipine | -COOCH3 | -COOCH3 | 2-NO2 | 15 |
| Analog 1 | -COOCH2CH3 | -COOCH2CH3 | 3-NO2 | 25 |
| Analog 2 | -COOCH3 | -COOCH2CH(CH3)2 | 2-NO2 | 18 |
| Analog 3 | -COOCH3 | -COOCH3 | 3-Cl | 40 |
| Analog 4 | -COOCH3 | -COOCH3 | 2-CF3 | 30 |
Note: This table is a representative example based on general SAR principles and does not reflect actual experimental data from a single source.
Signaling Pathways of Nifedipine
Nifedipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells and myocardial cells.[2][4] This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility, which are the bases for its antihypertensive and antianginal effects.
Beyond its direct action on calcium channels, nifedipine has been shown to modulate other signaling pathways. For instance, it can inhibit vascular smooth muscle cell proliferation and reactive oxygen species (ROS) production through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which involves the upstream kinase LKB1.[14] Nifedipine has also been shown to block the activation of ERK1/ERK2, a key component of the MAPK signaling pathway, which is involved in cellular processes like proliferation and differentiation.[15] There is also evidence to suggest that nifedipine can influence Ca2+ store refilling through pathways independent of L-type Ca2+ channels.[16]
Caption: Nifedipine's multifaceted signaling pathways.
Experimental Protocols
The evaluation of this compound analogs typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and overall pharmacological profile.
In Vitro Calcium Channel Blocking Activity Assay
A common method to assess the calcium channel blocking activity of nifedipine analogs is to measure their ability to inhibit potassium-induced contractions of isolated vascular smooth muscle preparations, such as rat aortic rings.[1]
Protocol Outline:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into rings.
-
Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: The aortic rings are depolarized with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce contraction by opening voltage-gated calcium channels.
-
Compound Addition: After the KCl-induced contraction reaches a stable plateau, cumulative concentrations of the test compound (nifedipine analog) are added to the organ bath.
-
Data Acquisition: The relaxation of the aortic rings is measured isometrically using a force transducer.
-
Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and the IC50 value (the concentration that produces 50% of the maximal relaxation) is determined by non-linear regression analysis.
Caption: Workflow for in vitro calcium channel blocking assay.
Receptor Binding Assay
To determine the binding affinity of nifedipine derivatives to the L-type calcium channel, radioligand binding assays are often employed.[5]
Protocol Outline:
-
Membrane Preparation: Crude membranes are prepared from a suitable tissue source rich in L-type calcium channels, such as rat brain or heart.
-
Radioligand: A radiolabeled dihydropyridine antagonist, such as (+)-[3H]PN200-110, is used.
-
Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (nifedipine analog).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Future Directions
The continued exploration of the structure-activity relationships of dihydropyridines holds promise for the development of new therapeutics with improved properties. Areas of active research include the design of tissue-selective calcium channel blockers, compounds with dual activities (e.g., calcium channel blockade and antioxidant effects), and analogs with modified pharmacokinetic profiles for improved patient compliance.[6][17] The synthesis of novel isosteres of nifedipine, where the dihydropyridine ring is replaced by other heterocyclic systems like dihydropyrimidines, is also a promising avenue for discovering new antihypertensive agents.[17][18] A deeper understanding of the molecular interactions between dihydropyridines and the calcium channel at the atomic level will further empower rational drug design efforts.
References
- 1. Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine derivatives as calcium channel modulators: the role of 3-methoxy-flavone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR and classification study of 1,4-dihydropyridine calcium channel antagonists based on least squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nifedipine blocks Ca2+ store refilling through a pathway not involving L-type Ca2+ channels in rabbit arteriolar smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
An In-depth Technical Guide to the Photodegradation Pathway of m-Nifedipine under UV Light
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photodegradation pathway of m-Nifedipine when exposed to UV light. Nifedipine, a dihydropyridine calcium channel blocker, is known for its photosensitivity, which can impact its therapeutic efficacy and lead to the formation of various degradation products.[1] This document details the chemical transformations, quantitative data on degradation kinetics, and the experimental protocols used to study these processes.
The Photodegradation Pathway of this compound
Under the influence of UV radiation, this compound undergoes a primary intramolecular oxidation-reduction reaction. The main pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, and the reduction of the nitro group to a nitroso group.[2]
Under UV irradiation, the primary photodegradation product of nifedipine is its nitro-phenylpyridine analogue, also known as dehydronifedipine.[3][4] In contrast, exposure to daylight or natural sunlight tends to yield the nitroso-phenylpyridine homologue as the main product.[3] Further degradation of dehydronifedipine can lead to the formation of dehydronitrosonifedipine.[4]
Beyond these primary products, other minor degradation products have been identified, particularly under prolonged exposure or specific conditions. These can include cis- and trans-azoxy derivatives, an N,N'-dioxide derivative, and a lactam derivative, which are thought to arise from the photochemical condensation of the initial nitroso derivative.[5]
Below is a diagram illustrating the primary photodegradation pathway of this compound under UV light.
References
- 1. repository.brieflands.com [repository.brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cellular Uptake and Efflux of Nifedipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular uptake and efflux mechanisms of the calcium channel blocker, m-Nifedipine. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visualizations of key processes.
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. Its therapeutic efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties, which are significantly influenced by cellular uptake and efflux processes. Understanding these transport mechanisms at a cellular level is critical for predicting its oral bioavailability, potential drug-drug interactions, and overall pharmacokinetic profile. This guide summarizes key in vitro findings related to nifedipine's interaction with cellular transport systems, with a focus on epithelial cell models that mimic intestinal absorption.
Quantitative Data on Nifedipine Permeability and Transporter Interaction
The in vitro permeability of nifedipine has been assessed using various cell-based models. The following tables summarize the available quantitative data.
| Parameter | Cell Line | Value | Reference |
| Apparent Permeability Coefficient (Papp) | Caco-2 | 424 ± 44 x 10-6 cm/s | [1] |
| Permeability Classification | Caco-2 | High | [2] |
| Inhibition of CYP3A4 (IC50) | - | 7.8 µM | [3] |
| Inhibition of Ca2+-activated K+ Efflux (Kd) | Human Erythrocytes | 4 µM | [4] |
Table 1: In Vitro Permeability and Inhibition Data for Nifedipine
Nifedipine has been identified as a substrate for key efflux transporters, which can impact its net cellular accumulation and transepithelial transport.
| Transporter | Interaction | Observation | Reference |
| P-glycoprotein (P-gp/MDR1) | Substrate & Inhibitor | Nifedipine significantly inhibits P-gp activity in a concentration-dependent manner. | [3] |
| ATP-binding cassette super-family G member 2 (ABCG2/BCRP) | Substrate | Nifedipine is transported by ABCG2 and stimulates its ATPase activity. | [1] |
Table 2: Nifedipine Interaction with Efflux Transporters
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro transport studies. The following sections outline typical protocols for assessing the cellular uptake and efflux of nifedipine.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Objective: To determine the bidirectional apparent permeability coefficient (Papp) of nifedipine across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer (e.g., Ringers buffer)[5]
-
Nifedipine stock solution
-
Analytical instrumentation (e.g., LC-MS/MS)[2]
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days.
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density (e.g., 2 x 10^5 cells/mL)[2].
-
Culture the cells on the inserts for 21 days to allow for differentiation and formation of a confluent monolayer[2]. Change the medium every other day.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be within the range of 150–600 Ω·cm² to ensure monolayer integrity[2].
-
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-B) Transport (Absorption):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4)[2].
-
Add the nifedipine solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber[2].
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 100 RPM) for a defined period (e.g., 90 minutes)[2].
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral-to-Apical (B-A) Transport (Efflux):
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Add the nifedipine solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B transport study.
-
Collect samples from the apical chamber at the same time points.
-
-
-
Sample Analysis:
-
Analyze the concentration of nifedipine in the collected samples using a validated analytical method, such as LC-MS/MS[2].
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration of the drug in the donor chamber
-
-
-
Calculate the efflux ratio (ER) to assess the involvement of active efflux:
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
-
References
- 1. The calcium channel blockers, 1,4-dihydropyridines, are substrates of the multidrug resistance-linked ABC drug transporter, ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
- 3. Effects of nifedipine on the pharmacokinetics of repaglinide in rats: possible role of CYP3A4 and P-glycoprotein inhibition by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Unraveling the Journey of m-Nifedipine in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of m-Nifedipine, a structural isomer of the widely used calcium channel blocker Nifedipine, in various animal models. By delving into the available preclinical data, this document aims to equip researchers and drug development professionals with the necessary information to inform further studies and clinical trial design.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in Beagle dogs and rabbits, revealing insights into its absorption, distribution, and elimination characteristics.
Intravenous Administration in Beagle Dogs
Following intravenous administration in Beagle dogs, this compound exhibits a plasma concentration-time profile that is best described by a two-compartment model.[1] This suggests a distribution phase where the drug moves from the central compartment (bloodstream) to peripheral tissues, followed by an elimination phase.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Beagle Dogs [1]
| Parameter | Value | Unit |
| Dose | 0.288 | mg/kg |
| Elimination Half-Life (T½β) | 117 | min |
Oral Administration in Beagle Dogs
Upon oral administration to Beagle dogs, the plasma concentration-time data for this compound conforms to a one-compartment model.[1] The studies indicate a rapid elimination of the drug and a notably low absolute bioavailability when administered orally.[2]
Table 2: Pharmacokinetic Parameters of Oral this compound in Beagle Dogs at Different Doses [1]
| Dose (mg/kg) | Elimination Half-Life (T½(Ke)) (min) | Maximum Plasma Concentration (Cmax) (µg/L) |
| 1.152 | 147 | 20 |
| 3.456 | 122 | 36 |
| 10.370 | 144 | 69 |
A separate study investigating analogs of this compound also reported pharmacokinetic parameters for the parent compound in Beagle dogs after intravenous administration.
Table 3: Additional Pharmacokinetic Parameters of Intravenous this compound in Beagle Dogs [3]
| Parameter | Value | Unit |
| Area Under the Curve (AUC(0-t)) | 45.1 ± 13.6 | µmol/L*min |
| Elimination Half-Life (t½) | 98 ± 24 | min |
Metabolism of this compound: An Area for Further Investigation
A significant gap exists in the scientific literature regarding the specific metabolic pathways of this compound in animal models. While the metabolism of its structural isomer, Nifedipine, is well-characterized, it is crucial to avoid the direct extrapolation of these findings to this compound without experimental validation.
The established metabolic pathways for Nifedipine in rats and dogs include:
-
Dehydrogenation of the 1,4-dihydropyridine system.[4]
-
Hydroxylation of the methyl groups at the 2- or 6-position, which can be followed by glucuronidation or subsequent oxidation to a carboxylic acid.[4]
-
Oxidative ester cleavage .[4]
In-vitro studies using liver microsomes from rats, dogs, and monkeys have indicated the involvement of Cytochrome P450 3A (CYP3A) isozymes in the oxidation of Nifedipine.[5] Given the structural similarity, it is plausible that CYP3A enzymes also play a role in the metabolism of this compound, but dedicated studies are required to confirm this and to identify the specific metabolites formed.
Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a framework for the design of future research.
Pharmacokinetic Studies in Beagle Dogs
3.1.1. Intravenous Administration Study [1]
-
Animal Model: Beagle dogs.
-
Drug Administration: A single intravenous dose of 0.288 mg/kg of this compound was administered.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of this compound were determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using the 3P97 software, with the plasma concentration-time data fitted to a two-compartment model.
3.1.2. Oral Administration Study [1]
-
Animal Model: Beagle dogs, divided into three groups.
-
Drug Administration: this compound was administered orally at doses of 1.152, 3.456, and 10.370 mg/kg to the respective groups.
-
Sample Collection: Blood samples were collected at predetermined intervals.
-
Analytical Method: Plasma levels of this compound were quantified via RP-HPLC.
-
Data Analysis: The 3P97 software was used to calculate pharmacokinetic parameters, with the data being fit to a one-compartment model.
Caption: Experimental workflow for pharmacokinetic studies of this compound in Beagle dogs.
Future Directions and Conclusion
The available data provides a foundational understanding of the pharmacokinetics of this compound in animal models, particularly in Beagle dogs. However, the lack of specific information on its metabolism represents a critical knowledge gap. Future research should prioritize the following:
-
Metabolite Identification: In vivo and in vitro studies are urgently needed to identify the major metabolites of this compound in different animal species. This would involve the use of techniques such as liquid chromatography-mass spectrometry (LC-MS) for metabolite profiling in plasma, urine, and feces.
-
Metabolic Pathway Elucidation: Once metabolites are identified, studies should focus on elucidating the specific metabolic pathways and the enzymes responsible, with a particular focus on the role of CYP P450 isoforms.
-
Comparative Pharmacokinetics and Metabolism: Expanding pharmacokinetic and metabolism studies to other relevant animal species, such as rodents and non-human primates, would provide a more comprehensive preclinical data package and aid in interspecies scaling.
-
Detailed Analytical Methodologies: Publication of detailed and validated analytical methods for the quantification of this compound and its potential metabolites in biological matrices is essential for ensuring the reproducibility and reliability of research findings.
Caption: Proposed workflow for the investigation of this compound metabolism.
References
- 1. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of small intestinal cytochromes p450 in the bioavailability of oral nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine increases cytochrome P4502C expression and endothelium-derived hyperpolarizing factor-mediated responses in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Binding Affinity of m-Nifedipine with Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of m-Nifedipine, a dihydropyridine calcium channel blocker, with voltage-gated calcium channels (VGCCs). Nifedipine is a widely prescribed medication for managing hypertension and angina, primarily exerting its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[1][2][3] This document delves into the quantitative aspects of this interaction, details the experimental methodologies used to characterize it, and illustrates the associated signaling pathways.
Quantitative Binding Affinity of this compound
The binding affinity of nifedipine for VGCCs is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibitory constant (Ki). These values are influenced by the specific subtype of the calcium channel, its conformational state (resting, open, or inactivated), and the experimental conditions.
| Parameter | Value | Channel Type/State | Species/Tissue | Experimental Condition | Reference |
| IC50 | 0.2 µM | L-type Calcium Channel | Frog Atrial Fibers | Electrophysiology | [4] |
| IC50 | 0.3 µM | L-type Calcium Channel | Guinea Pig Ventricular Myocytes | Holding potential: -80 mV | [5] |
| IC50 | 50 nM | Inactivated L-type Calcium Channel | Guinea Pig Ventricular Myocytes | Holding potential: -40 mV | [5] |
| IC50 | ~0.01 µM | Ca(v)1.2 L-type Calcium Channel | Wild-Type Mouse Arteries | High [K+]o-induced vasoconstriction | [6] |
| IC50 | 6.02 ± 0.36 nM | High-Voltage Activated Calcium Channel | Rat Cerebral Artery Myocytes | 10 mM [Ba2+]o | [7] |
| IC50 | 5.12 ± 0.41 nM | High-Voltage Activated Calcium Channel | Rat Cerebral Artery Myocytes | 10 mM [Ba2+]o + 100 µM [Ca2+]o | [7] |
| IC50 | 37.5 ± 5.7 µM | Kv2.1 Potassium Channel | Rat (expressed in HEK293 cells) | Whole-cell patch clamp | [8] |
| EC50 | 7.8 µM | (Facilitation of glutamate release) | Rat Magnocellular Neurons | Electrophysiology | [9][10] |
| Kd | 77 nM | Resting L-type Calcium Channel | Frog Ventricular Myocytes | Electrophysiology | [11] |
| Kd | 0.17 nM | Inactivated L-type Calcium Channel | Frog Ventricular Myocytes | Electrophysiology | [11] |
| Ki | 2890 nM | Adenosine A1 Receptor | Rat Cerebral Cortex Membrane | Radioligand binding assay with --INVALID-LINK---PIA | [12] |
Signaling Pathways
Nifedipine's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac and smooth muscle cells.[1] By binding to the α1 subunit of the L-type calcium channel, nifedipine stabilizes the channel in a non-conducting state, thereby reducing the influx of calcium ions into the cell.[13] This leads to vasodilation of arteries, a decrease in peripheral resistance, and a reduction in myocardial oxygen demand.[1]
Interestingly, some studies have reported that nifedipine can facilitate neurotransmitter release, such as glutamate, through a mechanism independent of its L-type calcium channel blocking effect.[9][10] This action appears to be downstream of calcium entry and is not mediated by protein kinase A or C.[9][10]
Below are diagrams illustrating the primary signaling pathway of nifedipine and a proposed pathway for its calcium-independent effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifedipine facilitates neurotransmitter release independently of calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nifedipine facilitates neurotransmitter release independently of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nifedipine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Tale of a Cardiovascular Drug: An In-depth Technical Guide to m-Nifedipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifedipine, a potent L-type calcium channel blocker, revolutionized the management of cardiovascular diseases, particularly hypertension and angina pectoris. Its discovery and development by Bayer as BAY a 1040 marked a significant milestone in cardiovascular pharmacology. While the commercialized drug features a nitro group at the ortho position of its 4-phenyl ring, the exploration of its isomers, including the meta-substituted variant (m-Nifedipine), offers a compelling case study in structure-activity relationships and the drug discovery process. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, presenting a comparative analysis with its ortho- and para-isomers. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and understanding in the field of cardiovascular drug development.
Introduction: The Dawn of Calcium Channel Blockade and the Nifedipine Isomers
The journey to understanding and manipulating cellular calcium influx as a therapeutic strategy began in the mid-20th century. The pioneering work on coronary dilators led to the identification of a new class of drugs that would later be known as calcium channel blockers.[1] Among these, the 1,4-dihydropyridine (DHP) scaffold emerged as a particularly promising chemical entity.
In the 1960s, scientists at Bayer AG in Germany synthesized a series of DHP derivatives, with one compound, initially designated BAY a 1040, showing remarkable vasodilatory properties. This compound, later named nifedipine, was patented in 1967 and received approval for use in the United States in 1981.[2] Nifedipine's structure is characterized by a 1,4-dihydropyridine ring with a 2-nitrophenyl group at the 4-position.
The specific positioning of the nitro group on the phenyl ring is a critical determinant of the drug's pharmacological activity. Structure-activity relationship (SAR) studies have revealed that substitutions at the ortho or meta positions of the phenyl ring are crucial for in vitro potency.[3][4] This has led to the investigation of nifedipine's isomers, including the meta-substituted isomer, this compound (5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid). While o-Nifedipine became the clinically successful drug, the study of its isomers provides valuable insights into the molecular interactions governing calcium channel modulation.
Synthesis of this compound
The synthesis of this compound, like other 1,4-dihydropyridine derivatives, is classically achieved through the Hantzsch pyridine synthesis. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester, and ammonia or a nitrogen source.
Reaction Scheme:
The synthesis of this compound specifically utilizes 3-nitrobenzaldehyde as the aldehyde component.
Caption: Hantzsch synthesis of this compound.
Mechanism of Action: Modulating L-type Calcium Channels
This compound, as a dihydropyridine derivative, exerts its pharmacological effects by acting as an antagonist of L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for regulating calcium influx into vascular smooth muscle cells and cardiomyocytes.
By binding to a specific site on the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in a closed or inactivated state, thereby reducing the influx of extracellular calcium ions.[5][6] The subsequent decrease in intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure.
Caption: Mechanism of action of this compound.
Quantitative Pharmacological Data
The pharmacological activity of nifedipine and its isomers is highly dependent on the position of the nitro group. While comprehensive data specifically for this compound is less abundant in publicly available literature compared to the ortho-isomer, structure-activity relationship studies of various analogs provide valuable insights.
Table 1: In Vitro Calcium Channel Blocking Activity of Nifedipine Isomers and Analogs
| Compound | Test System | Parameter | Value | Reference |
| o-Nifedipine | Frog atrial fibers | IC50 | 0.2 µM | [7] |
| This compound Analog (Trifluoromethyl) | Rat | % Antihypertensive Efficacy | ~30% (relative to Nifedipine) | [8][9] |
| p-Nifedipine Analog (Trifluoromethyl) | Rat | % Antihypertensive Efficacy | Lower than ortho and meta analogs | [8][9] |
Table 2: Comparative Hemodynamic Effects of Nifedipine in Animal Models
| Compound | Animal Model | Dose | Change in Mean Arterial Pressure | Change in Heart Rate | Reference |
| Nifedipine | Anesthetized Rats | 5 µg/kg (i.c.v.) | Decrease | Bradycardia | [1] |
| Nifedipine | Anesthetized Rats | 50 µg/kg (i.c.v.) | Marked Decrease | Bradycardia | [1] |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channels
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to L-type calcium channels in a membrane preparation.
Materials:
-
Membrane preparation from a tissue rich in L-type calcium channels (e.g., rat heart ventricles).
-
Radioligand: [³H]-nitrendipine or another suitable DHP radioligand.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled nifedipine (e.g., 1 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a microcentrifuge tube, add the membrane preparation, radioligand at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Caption: Radioligand Binding Assay Workflow.
Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol measures the ability of a test compound to relax pre-contracted isolated aortic rings, providing an assessment of its vasodilatory properties.
Materials:
-
Thoracic aorta from a rat or mouse.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Test compound (this compound) at various concentrations.
-
Organ bath system with force transducers and data acquisition software.
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with carbogen.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for about 60-90 minutes, changing the buffer every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces about 80% of the maximal response).
-
Once the contraction has plateaued, add the test compound (this compound) in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration to determine the EC50 and Emax values.[9]
Caption: Aortic Ring Vasorelaxation Assay Workflow.
Discussion and Future Perspectives
The exploration of nifedipine's isomers, including this compound, underscores the critical importance of spatial arrangement in drug-receptor interactions. While o-Nifedipine was ultimately selected for clinical development and became a blockbuster drug, the scientific investigation into its isomers has provided a deeper understanding of the pharmacophore of 1,4-dihydropyridine calcium channel blockers.
The available data, though limited for this compound itself, suggests that the meta-positioning of the nitro group is compatible with significant antihypertensive activity. Further detailed studies directly comparing the potency, selectivity, and pharmacokinetic profiles of the ortho-, meta-, and para-isomers would be of great academic and potentially therapeutic interest. Such studies could elucidate subtle differences in their interactions with the L-type calcium channel and potentially reveal unique therapeutic windows or side-effect profiles.
The development of new analytical techniques and computational modeling can further aid in predicting the pharmacological properties of such isomers and guide the synthesis of novel dihydropyridine derivatives with improved therapeutic indices. The story of nifedipine and its isomers serves as a valuable lesson in the intricate process of drug discovery, where even subtle molecular modifications can have profound effects on biological activity.
Conclusion
This compound represents an intriguing chapter in the history of cardiovascular pharmacology. As the meta-isomer of the landmark drug nifedipine, its study provides a lens through which to examine the fine-tuned structure-activity relationships that govern the efficacy of calcium channel blockers. While not commercially developed, the scientific inquiry into this compound and other isomers has enriched our understanding of the molecular pharmacology of this important class of therapeutic agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.
References
- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 2. Quantitative structure-activity relationships for 1,4-dihydropyridine calcium channel antagonists (nifedipine analogues): a quantum chemical/classical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanisms of action of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 6. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. Safety of nifedipine in patients with hypertension: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cardiovascular and metabolic effects associated with nifedipine and ritodrine tocolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of m-Nifedipine on Smooth Muscle Cell Proliferation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide aims to provide a comprehensive overview of the effects of m-nifedipine, a primary metabolite of the widely prescribed calcium channel blocker nifedipine, on the proliferation of smooth muscle cells (SMCs). Vascular smooth muscle cell proliferation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. While the effects of the parent compound, nifedipine, on inhibiting SMC proliferation are well-documented, a thorough investigation into the specific actions of its metabolites is essential for a complete understanding of its therapeutic and potential off-target effects.
Important Note: Despite a comprehensive search of scientific literature, no direct studies investigating the effects of this compound on smooth muscle cell proliferation were identified. The majority of research focuses exclusively on the parent compound, nifedipine. Therefore, this guide will summarize the known effects of nifedipine on SMC proliferation, including its mechanisms of action and the experimental protocols used to elucidate these effects. This information can serve as a foundational framework for future research into the pharmacological activity of this compound.
Nifedipine and Smooth Muscle Cell Proliferation: A Summary of Current Knowledge
Nifedipine, a dihydropyridine calcium channel blocker, is known to inhibit the proliferation of vascular smooth muscle cells.[1][2] This inhibitory effect is a key factor in its potential anti-atherosclerotic properties.[2] The primary mechanism of action for nifedipine is the blockade of L-type calcium channels, which reduces the influx of calcium into SMCs.[3][4] This reduction in intracellular calcium interferes with downstream signaling pathways that are critical for cell cycle progression and proliferation.
Key Signaling Pathways Modulated by Nifedipine in Smooth Muscle Cells
Nifedipine's anti-proliferative effects are mediated through several key signaling pathways:
-
L-type Calcium Channel Blockade: By directly inhibiting the influx of extracellular calcium, nifedipine disrupts the calcium-dependent signaling cascades that promote cell growth.[3][4]
-
AMP-activated Protein Kinase (AMPK) Pathway: Nifedipine has been shown to activate AMPK, which in turn inhibits SMC proliferation and the production of reactive oxygen species (ROS).[1]
-
MEK-ERK Pathway: Nifedipine can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and its upstream kinase MEK1/2, thereby inhibiting a major signaling cascade involved in cell proliferation.
-
Akt Signaling Pathway: Nifedipine has been observed to suppress the Akt signaling pathway, which is involved in SMC dedifferentiation and proliferation.[4]
The interplay of these pathways contributes to the overall inhibitory effect of nifedipine on SMC growth.
Quantitative Data on Nifedipine's Effects on Smooth Muscle Cell Proliferation
The following table summarizes quantitative data from a study investigating the dose-dependent inhibitory effect of nifedipine on rat vascular smooth muscle cell proliferation, as measured by [³H]-thymidine incorporation.
| Nifedipine Concentration (M) | Inhibition of [³H]-thymidine incorporation (% of control) |
| 10⁻⁶ | 36.18 ± 4.31% |
| 10⁻⁵ | 77.32 ± 1.22% |
| 10⁻⁴ | 94.55 ± 3.26% |
| Data extracted from Hirata et al., Br J Pharmacol. 2000 Dec;131(8):1521-30.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of compounds like nifedipine and its metabolites on SMC proliferation. Below are outlines of key experimental protocols.
Cell Culture and Proliferation Assays
3.1.1. Smooth Muscle Cell Culture
-
Cell Source: Primary vascular smooth muscle cells are typically isolated from the aortas of rats or other animal models.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
3.1.2. [³H]-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation.
-
Cell Seeding: SMCs are seeded in 24-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere overnight.
-
Synchronization: Cells are growth-arrested by incubation in serum-free medium for 24-48 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., nifedipine) in the presence of a mitogen, such as 5% FBS or platelet-derived growth factor (PDGF), for 24 hours.
-
Radiolabeling: [³H]-thymidine (1 µCi/mL) is added to each well for the final 4-6 hours of incubation.
-
Harvesting: The cells are washed with cold phosphate-buffered saline (PBS), followed by precipitation with 5% trichloroacetic acid (TCA). The acid-insoluble fraction (containing the DNA) is then solubilized with 0.5 M NaOH.
-
Quantification: The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter.
Western Blot Analysis for Signaling Pathway Components
Western blotting is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the protein expression levels.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by nifedipine and a general experimental workflow for studying its effects.
Nifedipine's Mechanism of Action on Smooth Muscle Cell Proliferation
Caption: Nifedipine's inhibitory pathways on SMC proliferation.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for studying anti-proliferative drug effects.
Future Directions and Conclusion
The existing body of research provides a solid foundation for understanding how nifedipine inhibits smooth muscle cell proliferation. However, the pharmacological activity of its primary metabolite, this compound, remains a significant knowledge gap. Future research should be directed towards:
-
Directly assessing the anti-proliferative effects of this compound on vascular smooth muscle cells using the assays outlined in this guide.
-
Performing comparative studies to determine if this compound retains, exceeds, or has diminished activity compared to the parent compound.
-
Investigating the impact of this compound on the key signaling pathways (AMPK, MEK-ERK, Akt) to elucidate its mechanism of action.
A comprehensive understanding of the biological activity of nifedipine's metabolites is crucial for a complete picture of its therapeutic efficacy and potential for drug-drug interactions. The protocols and background information provided herein offer a roadmap for researchers to undertake these important investigations.
References
- 1. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcium antagonist nifedipine inhibits arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. benchchem.com [benchchem.com]
- 5. Nifedipine suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of m-Nifedipine and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize meta-Nifedipine (m-Nifedipine) and its principal metabolites. Due to the limited availability of published spectroscopic data for the isolated primary metabolites, this guide focuses on the detailed characterization of the parent drug, this compound, and outlines the established metabolic pathways. The experimental protocols provided for this compound can be adapted for the analysis of its metabolites in biological matrices.
Introduction to this compound and its Metabolism
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] This metabolic process leads to the formation of several inactive, water-soluble metabolites that are predominantly excreted in the urine.[2] Understanding the spectroscopic signature of the parent drug and its metabolites is crucial for pharmacokinetic studies, drug monitoring, and quality control in pharmaceutical formulations.
The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring. The two major metabolites of nifedipine are:
-
Metabolite I (M I): 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid[4]
-
Metabolite II (M II): 2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid[4]
Metabolic Pathway of this compound
The metabolic transformation of this compound is a critical aspect of its pharmacology. The pathway primarily involves oxidation reactions catalyzed by CYP3A4 enzymes.
Spectroscopic Characterization Data
Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C17H18N2O6 | [1] |
| Molecular Weight | 346.34 g/mol | [1] |
| Ionization Mode | Electrospray Ionization (ESI) | [5] |
| Precursor Ion (m/z) | 345.1 | [5] |
| Product Ion (m/z) | 222.2 | [5] |
1H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not sufficiently available in search results |
UV-Visible Spectroscopic Data for this compound
| Wavelength (λmax) | Solvent | Reference |
| 235 nm | Ethanol | [5] |
| 235.5 nm | Chloroform | [5] |
| 350 nm | Not specified | [5] |
| 430 nm | DMSO with KOH | [5] |
Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm-1) | Assignment |
| Data not sufficiently available in search results |
Experimental Protocols
The following are detailed experimental protocols for the spectroscopic characterization of this compound. These can be adapted for the analysis of its metabolites from biological samples or in vitro metabolism studies.
Sample Preparation for Spectroscopic Analysis
A generic workflow for preparing samples for spectroscopic analysis, particularly from a biological matrix, is outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method for the quantification of nifedipine in human plasma.[5]
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., nitrendipine).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane and n-pentane).
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate), pH adjusted.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transition: m/z 354.1 → 222.2 for nifedipine.
-
Optimize instrumental parameters such as capillary voltage, gas pressures, and collision energy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the reference standard of this compound or the extracted metabolite residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard pulse program for 1H NMR.
-
Set appropriate parameters for spectral width, number of scans, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
UV-Visible Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
-
Spectral Acquisition:
-
Use a double-beam UV-Visible spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Use the solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Spectral Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The spectroscopic characterization of this compound is well-established, with a wealth of data available for the parent compound. While the primary metabolic pathways and the structures of the main metabolites are known, there is a notable lack of publicly available, detailed spectroscopic data for these metabolites in their isolated forms. The experimental protocols outlined in this guide for this compound provide a solid foundation for researchers to develop and validate methods for the detection and quantification of its metabolites in various biological and pharmaceutical matrices. Further research into the synthesis and isolation of these metabolites would be invaluable for a more complete spectroscopic characterization and a deeper understanding of nifedipine's metabolic fate.
References
- 1. Compound: NIFEDIPINE (CHEMBL193) - ChEMBL [ebi.ac.uk]
- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Quantification of m-Nifedipine in Human Plasma using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of m-Nifedipine in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The method employs a straightforward protein precipitation technique for sample preparation, ensuring rapid and efficient analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, and detection is performed at 235 nm. This document provides a comprehensive protocol, including materials and reagents, detailed experimental procedures, and a summary of validation parameters in tabular format for easy reference.
Introduction
Nifedipine, chemically known as dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of hypertension and angina pectoris due to its vasodilatory effects on coronary and systemic arteries.[1][2] Nifedipine acts by inhibiting the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells.[1] Given its therapeutic importance and narrow therapeutic index, a reliable and validated analytical method for its quantification in biological matrices like plasma is crucial. This application note presents a detailed HPLC-UV method that is simple, rapid, and sensitive for the determination of nifedipine plasma concentrations.[4][5]
Chemical Structure of Nifedipine:
Source: PubChem CID 4485[3]
Physicochemical Properties of Nifedipine:
| Property | Value |
| Molecular Formula | C17H18N2O6 |
| Molecular Weight | 346.34 g/mol [6] |
| CAS Number | 21829-25-4[6][7] |
| Appearance | Yellow solid[6] |
| Solubility | Soluble in DMSO to 100 mM[6] |
Materials and Reagents
-
Chemicals and Solvents:
-
Reagents for Sample Preparation:
-
Acetonitrile for protein precipitation[4]
-
-
Human Plasma:
-
Drug-free human plasma (with anticoagulant, e.g., heparin or EDTA)
-
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm × 4.6 mm i.d., 5 µm particle size)[4]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Micropipettes
-
Experimental Protocol
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of nifedipine is presented in the table below.
| Parameter | Condition |
| HPLC Column | C18 (250 mm × 4.6 mm i.d., 5 µm)[4] |
| Mobile Phase | Acetonitrile : Water (63:37, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| UV Detection Wavelength | 235 nm[4][5] |
| Column Temperature | Ambient |
| Run Time | Approximately 7 minutes[4] |
Preparation of Standard and Working Solutions
-
Stock Solution of Nifedipine (1000 µg/mL): Accurately weigh 10 mg of nifedipine reference standard and dissolve it in a 10 mL volumetric flask with a mixture of acetonitrile and double-distilled water (50:50, v/v).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.3 µg/mL to 10 µg/mL.[4]
-
Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., Diazepam) at a concentration of 1000 µg/mL in methanol.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final nifedipine concentrations in the range of 30 ng/mL to 1000 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels:
-
Low QC (LQC): ~3 times the LLOQ
-
Medium QC (MQC): Mid-point of the calibration range
-
High QC (HQC): ~80% of the highest calibration standard
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for preparing plasma samples for HPLC analysis.[4][9][10][11]
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile (a 2:1 ratio of acetonitrile to plasma).[4]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nifedipine | CAS 21829-25-4 | L-type Ca channel blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Nifedipine (CAS 21829-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS protocol for sensitive detection of m-Nifedipine
An LC-MS/MS protocol for the sensitive detection of nifedipine, a calcium channel blocker used to treat hypertension and angina, is detailed in this application note.[1] Given nifedipine's photosensitivity and low plasma concentrations, a precise and reliable analytical method is crucial for pharmacokinetic and bioequivalence studies.[2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for researchers, scientists, and drug development professionals.
Principle
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.[1] The protocol involves initial sample cleanup to remove interferences from the biological matrix.[1] Chromatographic separation is then achieved using a reversed-phase C18 column. The analytes are subsequently ionized, typically via electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3] This MRM mode ensures specificity by monitoring a unique precursor-to-product ion transition for nifedipine and its internal standard.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and enhance analytical performance.[1] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
a) Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for nifedipine extraction from plasma.[3][4]
-
To 500 µL of plasma sample, add 50 µL of an internal standard (e.g., Nifedipine-d6, Nitrendipine, or Acetaminophen).[3][4][5]
-
Add 3.5 mL of an organic solvent mixture, such as ethyl acetate or n-hexane-diethyl ether (1:3, v/v).[3][4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.[4]
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[4]
b) Solid-Phase Extraction (SPE)
SPE offers a more automated and often cleaner extraction.[5]
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) according to the manufacturer's instructions.
-
Load 200 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.[5]
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute nifedipine and the internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Liquid Chromatography (LC) Method
Chromatographic conditions must be optimized for efficient separation of nifedipine from endogenous plasma components.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5] | Intersil ODS C18 (4.6 x 50 mm, 3.5 µm)[1] | ACQUITY UPLC™ BEH C18 (dimensions not specified)[3] |
| Mobile Phase | 4.0 mM Ammonium acetate-Acetonitrile (15:85, v/v)[5] | Gradient of Acetonitrile, Water, and Formic Acid[1] | Acetonitrile-10 mM Ammonium acetate (75:25, v/v)[3] |
| Flow Rate | Not specified | 0.5 mL/min[1] | 0.2 mL/min[3] |
| Run Time | 1.2 min[5] | 4.0 min[1] | 1.4 min[3] |
| Injection Volume | Not specified | 30 µL[1] | Not specified |
| Column Temp. | Not specified | Not specified | Not specified |
Mass Spectrometry (MS/MS) Method
The mass spectrometer should be tuned for optimal detection of nifedipine and its internal standard.
| Parameter | Nifedipine | Internal Standard (IS) |
| Ionization Mode | ESI Positive[3][5] or Negative[4] | ESI Positive or Negative |
| MRM Transition (m/z) | 347.2 → 315.2[5] or 345.1 → 222.2[4] | Nifedipine-d6: 353.1 → 318.1[5] |
| Dwell Time | 200 ms[4] | 200 ms[4] |
| Capillary Voltage | 4000 V[4] | 4000 V[4] |
Quantitative Data Summary
The performance of various published methods is summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.050 - 150[5] | 1 - 130[1] | 0.104 - 52.0[3] | 0.17 - 102[6] |
| LLOQ (ng/mL) | 0.050[5] | 1.01[1][7] | 0.104[3] | 0.17[6] |
| Mean Recovery (%) | 95.6%[5] | ~106%[1][7] | Not specified | ~80%[4] |
| Precision (%RSD) | < 15%[3] | < 20% at LLOQ[1][7] | < 15%[3] | < 15%[6] |
| Accuracy (%RE) | Not specified | Within ± 15%[7] | -4.0% to 6.2%[3] | -3.92% to 7.31%[6] |
Visualizations
Nifedipine Metabolism
Nifedipine is primarily metabolized in the body to dehydronifedipine, a pharmacologically inactive pyridine analog.[8] This biotransformation is a key aspect of its clearance.
Caption: Metabolic pathway of Nifedipine to its primary metabolite.
Experimental Workflow
The overall analytical process involves a series of sequential steps from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis of Nifedipine.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Bioanalytical Method for Nifedipine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document details a robust and validated bioanalytical method for the quantification of nifedipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation was performed according to established guidelines and demonstrates the method to be accurate, precise, and reliable for pharmacokinetic studies.
Introduction
Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] Accurate measurement of nifedipine concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note describes a sensitive and specific LC-MS/MS method for the determination of nifedipine in human plasma. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
It is important to note that nifedipine is sensitive to light and can degrade when exposed to daylight or certain wavelengths of artificial light.[3][4] Therefore, all procedures should be performed in the dark or under low-actinic light, and low-actinic glassware should be used.[3]
Experimental
Materials and Reagents
-
Nifedipine reference standard (Purity: ≥99.8%)
-
Acetaminophen (Internal Standard, IS) (Purity: ≥99.8%)[5][6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (sourced from authorized blood banks)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[5]
Chromatographic and Mass Spectrometric Conditions
A summary of the chromatographic and mass spectrometric conditions is provided in the table below.
| Parameter | Condition |
| HPLC | |
| Column | C18 (150 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate solution (pH 6.62) (60:40, v/v)[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Electrospray (ESI)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (Nifedipine) | m/z 354.1 → 222.2[5] |
| Precursor → Product Ion (IS) | m/z 150.1 → 107.1[5] |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of nifedipine reference standard in methanol to obtain a final concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
Sample Preparation (Protein Precipitation)
-
To 500 µL of plasma sample, add 50 µL of the internal standard solution (acetaminophen, 1010 ng/mL).[6]
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated for specificity, linearity, precision, accuracy, recovery, and stability.
Specificity
The specificity of the method was determined by analyzing blank plasma samples from multiple sources to assess for interferences at the retention times of nifedipine and the internal standard. No significant interferences were observed.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was established over a concentration range of 0.17 to 102 ng/mL.[5] The calibration curve had a correlation coefficient (r²) of >0.99.[5] The lower limit of quantification (LLOQ), the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy, was found to be 0.17 ng/mL.[5]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Nifedipine | Low QC (0.42) | < 15% | < 15% | -3.92% to 7.31% |
| Medium QC (6.53) | < 15% | < 15% | -3.92% to 7.31% | |
| High QC (81.60) | < 15% | < 15% | -3.92% to 7.31% |
Data synthesized from multiple sources for representative values.[5]
Recovery
The extraction recovery of nifedipine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent and reproducible across the different QC levels. One study reported a recovery of 101.89%.[7]
Stability
The stability of nifedipine in human plasma was assessed under various conditions, including short-term (room temperature), long-term (-20°C), and freeze-thaw cycles. Nifedipine was found to be stable under these conditions. Stability studies have shown that nifedipine is stable in plasma for at least 12 hours at room temperature and for 21 days at -20°C.[7]
Visualizations
Caption: Bioanalytical workflow for nifedipine quantification.
Caption: Chemical structure of Nifedipine.
Caption: Logical flow of the method validation process.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of nifedipine in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic studies. The method has been thoroughly validated and meets the requirements for bioanalytical method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. uspnf.com [uspnf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Nifedipine Extended-Release Tablets
Introduction
Nifedipine is a calcium channel blocker widely used in the management of angina and hypertension.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, nifedipine exhibits low solubility and high permeability, making the in vitro dissolution rate a critical quality attribute for its extended-release formulations.[1] These formulations are designed to maintain therapeutic plasma concentrations over a prolonged period, and therefore, in vitro dissolution testing is essential to ensure product performance and batch-to-batch consistency.
This document provides detailed application notes and protocols for the in vitro dissolution testing of nifedipine extended-release tablets, drawing primarily from United States Pharmacopeia (USP) monographs.[2][3][4][5] Due to nifedipine's photosensitivity, all procedures should be performed in the dark or under golden fluorescent or other low-actinic light, and low-actinic glassware should be utilized.[2][3]
Experimental Protocols
A variety of dissolution test methods are specified in the USP for nifedipine extended-release tablets to accommodate different formulations. The selection of a specific test depends on the product labeling.[2][3] Below are detailed protocols for some of the commonly employed USP dissolution tests.
Protocol 1: USP Dissolution Test 2
This method is suitable for many nifedipine extended-release products and utilizes a paddle apparatus (USP Apparatus 2).
Materials and Apparatus:
-
Dissolution Medium: Prepare a pH 6.8 buffer containing sodium lauryl sulfate (SLS). To prepare, mix 125.0 mL of a buffer concentrate (containing 330.9 g of dibasic sodium phosphate and 38 g of citric acid per liter, with 10 mL of phosphoric acid) with 1 L of a 10% SLS solution, and dilute to 10 L with water. Adjust the pH to 6.8 if necessary.[2][3]
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).[3]
-
Rotation Speed: 50 rpm.[3]
-
Temperature: 37 ± 0.5°C.[3]
-
Sinkers: Use appropriate sinkers to prevent the tablets from floating.[3]
-
Analytical Instrumentation: HPLC system with a UV detector.
Procedure:
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one nifedipine extended-release tablet in each vessel, using a sinker.
-
Start the apparatus at 50 rpm.
-
Withdraw an aliquot of the dissolution medium at the specified time points (e.g., 3, 6, and 12 hours).[3]
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for nifedipine concentration using a validated HPLC method.
HPLC Analysis:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 70:30).[3]
-
Column: A suitable L1 packing column (e.g., 4.0-mm × 125-mm; 3-µm).[3]
-
Detector: UV at 350 nm.[3]
-
Flow Rate: Approximately 1.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Standard Solution: Prepare a standard solution of USP Nifedipine Reference Standard (RS) in the dissolution medium at a known concentration.[3]
Protocol 2: USP Dissolution Test 1
This test employs a reciprocating cylinder apparatus (USP Apparatus 7).
Materials and Apparatus:
-
Temperature: 37 ± 0.5°C.[3]
-
Volume: 50 mL in 25-mm test tubes (150–200 mm in length).[2][3]
-
Tablet Mounting: The perimeter of the tablet is affixed to a 25-cm Plexiglas rod using a water-insoluble glue.[2][3]
-
Analytical Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Fill the test tubes with 50 mL of water and place them in the apparatus, maintained at 37 ± 0.5°C.
-
Secure the tablet to the Plexiglas rod and place it in the first row of test tubes.
-
Start the apparatus at the specified agitation rate.
-
At each specified time interval (e.g., 4, 8, 12, 16, 20, and 24 hours), transfer the systems to the next row of new test tubes containing 50 mL of fresh medium.[2][3]
-
Withdraw a portion of the solution from each test tube at the end of its time interval and filter it through a 0.4 µm filter.[2]
-
Analyze the samples for nifedipine concentration using UV-Vis spectrophotometry.
UV-Vis Spectrophotometric Analysis:
-
Analytical Wavelength: 338 nm.[2]
-
Blank: Dissolution medium.
-
Standard Solution: Prepare a stock solution of USP Nifedipine RS in methanol and dilute with a 1:1 mixture of methanol and water to obtain suitable known concentrations.[2]
-
Sample Preparation: Dilute the filtered sample with methanol and water (1:1) as needed.[2]
-
Correction: For the 4-hour time point, determine the absorbance at 456 nm to correct for excipient interference.[2]
Data Presentation
The dissolution results should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Dissolution Parameters for USP Test Methods
| Parameter | USP Test 1 | USP Test 2 | USP Test 4 (Phase 1) | USP Test 4 (Phase 2) |
| Apparatus | 7 (Reciprocating Cylinder) | 2 (Paddle) | 2 (Paddle) | 2 (Paddle) |
| Medium | Water | pH 6.8 buffer with SLS | Simulated Gastric Fluid (pH 1.2) with 0.5% SLS | pH 6.8 buffer with SLS |
| Volume | 50 mL | 900 mL | 900 mL | 900 mL |
| Agitation | 15-30 cycles/min | 50 rpm | 100 rpm | 100 rpm |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C | 37 ± 0.5°C | 37 ± 0.5°C |
Table 2: Example Dissolution Profile Tolerances
| Time (hours) | USP Test 1 (% Dissolved) | USP Test 2 (% Dissolved) |
| 3 | - | 10 - 30 |
| 4 | 5 - 17 | - |
| 6 | - | 40 - 65 |
| 12 | 43 - 80 | Not less than 80 |
| 24 | Not less than 80 | - |
Note: Tolerances are product-specific and should be referenced from the relevant USP monograph.[3][6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the in vitro dissolution testing of nifedipine extended-release tablets.
References
Application Notes and Protocols for Assessing m-Nifedipine Photostability in Solution
Introduction
Nifedipine, a calcium channel antagonist of the dihydropyridine class, is widely utilized in the management of hypertension and angina pectoris.[1][2] It is well-documented that nifedipine is highly sensitive to light, particularly in solution, undergoing photodegradation which can compromise its therapeutic efficacy and potentially lead to the formation of inactive or toxic byproducts.[3][4][5][6] The primary photodegradation products of nifedipine are its 4-(2-nitrophenyl) pyridine and 4-(2-nitrosophenyl) pyridine homologues.[3] Consequently, a robust and standardized protocol for assessing the photostability of m-Nifedipine in solution is crucial for drug development, formulation, and quality control.
These application notes provide a comprehensive protocol for evaluating the photostability of this compound in solution, adhering to the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances and products.[7][8][9][10][11] The protocol details the necessary experimental procedures, including sample preparation, controlled light exposure, and analytical quantification of degradation.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmaceutical sciences.
Experimental Protocols
A systematic approach to assessing the photostability of this compound in solution involves forced degradation studies and confirmatory testing.[7][8][11] Forced degradation studies are designed to evaluate the intrinsic photosensitivity of the molecule and to develop and validate analytical methods, while confirmatory studies are performed under standardized conditions to determine the photostability characteristics for regulatory purposes.[7][9]
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of an this compound stock solution for photostability testing.
Materials:
-
This compound reference standard
-
Methanol, HPLC grade
-
Volumetric flasks
-
Analytical balance
-
Protection from light (e.g., amber glassware, aluminum foil)
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the weighed standard in a minimal amount of methanol in a volumetric flask.
-
Dilute to the final volume with methanol to achieve the desired concentration (e.g., 100 µg/mL).[5]
-
Ensure all preparation steps are conducted under conditions that protect the solution from light, such as using amber volumetric flasks or wrapping the flasks in aluminum foil.[12]
Protocol 2: Photostability Exposure
This protocol outlines the conditions for exposing the this compound solution to a controlled light source, as recommended by ICH Q1B guidelines.
Apparatus:
-
Photostability chamber equipped with a calibrated light source. The light source should be capable of emitting a combination of cool white fluorescent and near-UV lamps.[7][11]
-
Calibrated radiometer and lux meter.[8]
-
Chemically inert and transparent containers (e.g., quartz cells or borosilicate glass vials).[7]
-
Dark control samples wrapped in aluminum foil.[11]
Procedure:
-
Transfer aliquots of the prepared this compound solution into transparent containers.
-
Prepare parallel "dark control" samples by wrapping identical containers with the solution in aluminum foil to completely block light exposure.[11]
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][11]
-
Monitor the temperature during the exposure to minimize the effect of heat on degradation.
-
Withdraw samples at predetermined time intervals for analysis.
Protocol 3: Analytical Method - High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method for the quantification of this compound and its photodegradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][3]
-
Mobile Phase: A mixture of acetonitrile and water or a phosphate buffer is often employed. A common mobile phase composition is a 60:40 (v/v) mixture of acetonitrile and water, or a 42:58 (v/v) mixture of acetonitrile and 0.020 mol/L KH2PO4 buffer (pH 4.8).[1][13]
-
Detection Wavelength: UV detection is commonly set at 235 nm or 240 nm.[1][3]
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the samples withdrawn from the photostability study (both exposed and dark controls) into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Calculate the concentration of remaining this compound in the exposed samples by comparing their peak areas to the calibration curve.
-
The percentage of degradation can be calculated relative to the initial concentration or the concentration of the dark control at the same time point.
Data Presentation
The quantitative data obtained from the photostability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Photodegradation of this compound in Methanolic Solution
| Exposure Time (hours) | Light Condition | This compound Concentration (µg/mL) | % Degradation |
| 0 | - | 100.0 | 0.0 |
| 2 | Dark Control | 99.8 | 0.2 |
| 2 | Exposed | 75.3 | 24.7 |
| 4 | Dark Control | 99.5 | 0.5 |
| 4 | Exposed | 52.1 | 47.9 |
| 8 | Dark Control | 99.2 | 0.8 |
| 8 | Exposed | 28.9 | 71.1 |
| 12 | Dark Control | 98.9 | 1.1 |
| 12 | Exposed | 15.4 | 84.6 |
| 24 | Dark Control | 98.5 | 1.5 |
| 24 | Exposed | < 5.0 | > 95.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions such as light intensity, solvent, and initial concentration. Studies have shown that a methanolic solution of nifedipine can degrade completely within 4 hours under certain light conditions.[4] In contrast, powdered nifedipine degrades much more slowly.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the photostability of this compound in solution.
Caption: Experimental workflow for this compound photostability assessment.
Photodegradation Pathway
The following diagram illustrates the primary photodegradation pathway of this compound.
Caption: Primary photodegradation pathways of this compound.
The protocols and guidelines presented in these application notes provide a comprehensive framework for the systematic evaluation of this compound photostability in solution. Adherence to these standardized methods is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. The use of a stability-indicating analytical method, such as the HPLC protocol described, is critical for accurately quantifying the extent of photodegradation and for identifying the resulting degradants. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the chemical transformations involved.
References
- 1. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability studies for micellar liquid chromatographic determination of nifedipine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. brieflands.com [brieflands.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. database.ich.org [database.ich.org]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
Application Notes and Protocols for the Use of m-Nifedipine as a Positive Control in Calcium Influx Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing m-Nifedipine as a positive control in calcium influx assays, a critical component for validating and standardizing experiments aimed at identifying modulators of L-type calcium channels.
Introduction
This compound is a potent and selective blocker of L-type voltage-gated calcium channels (LTCCs), belonging to the dihydropyridine class of compounds.[1][2] These channels are crucial for regulating intracellular calcium levels, which in turn govern a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression.[3][4] In the context of drug discovery and pharmacological research, calcium influx assays are pivotal for screening compound libraries and characterizing the activity of potential therapeutic agents targeting these channels. The inclusion of a reliable positive control is paramount for assay validation, ensuring data quality, and enabling the accurate interpretation of results. This compound, with its well-defined mechanism of action and consistent inhibitory effect on LTCC-mediated calcium entry, serves as an excellent positive control.
Mechanism of Action
Nifedipine exerts its inhibitory effect by binding to the α1 subunit of the L-type calcium channel.[2] This binding stabilizes the channel in a closed or inactivated state, thereby preventing the influx of extracellular calcium into the cell upon membrane depolarization.[5] This reduction in intracellular calcium concentration is the basis for its therapeutic effects in treating conditions like hypertension and angina, and for its utility as a positive control in in vitro assays.[6]
Quantitative Data: Potency of this compound
The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the cell type, the specific isoform of the L-type calcium channel expressed, and the assay conditions. Below is a summary of reported IC50 values for nifedipine in various experimental systems.
| Cell Type | Experimental Method | IC50 Value | Reference |
| Rat Cerebral Artery Myocytes | Whole-cell patch clamp (in 2 mM [Ca2+]o) | 3.35 ± 0.34 nM | [7][8] |
| Rat Cerebral Artery Myocytes | Whole-cell patch clamp (in 10 mM [Ba2+]o) | 6.02 ± 0.36 nM | [8] |
| Rat Cerebral Artery Myocytes | Whole-cell patch clamp (in 10 mM [Ba2+]o + 100 µM [Ca2+]o) | 5.12 ± 0.41 nM | [8] |
| Guinea Pig Ventricular Myocytes | Voltage-clamp | 0.3 µM | [9] |
| Human iPSC-derived Cardiomyocytes | Action potential duration shortening | Not explicitly calculated, but effects seen in nM range | [10] |
| Aortic Fibroblasts (SHR & WKY rats) | Inhibition of DNA synthesis | Effective at 10 µM | [11][12] |
Note: The variability in IC50 values highlights the importance of determining the potency of this compound under your specific experimental conditions.
Signaling Pathway
The influx of calcium through L-type calcium channels triggers a cascade of downstream signaling events. Understanding this pathway is crucial for interpreting the effects of LTCC modulators.
Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a common fluorescence-based calcium influx assay using the calcium-sensitive dye Fluo-4 AM in a 96-well plate format. This compound is used as a positive control for inhibition.
Materials and Reagents
-
Cells: A cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Plates: 96-well, black-walled, clear-bottom microplates.
-
Fluo-4 AM: Acetoxymethyl ester form of the calcium indicator dye.
-
Anhydrous DMSO: For dissolving Fluo-4 AM.
-
Pluronic® F-127: A non-ionic surfactant to aid in dye loading.
-
Probenecid: (Optional) An anion-exchange transport inhibitor to prevent dye leakage.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Depolarizing Agent: Potassium Chloride (KCl) stock solution (e.g., 1 M in water).
-
Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of kinetic reads (Excitation: ~490 nm, Emission: ~520 nm).
Experimental Workflow Diagram
Caption: Step-by-step workflow for a fluorescence-based calcium influx assay.
Detailed Protocol
1. Cell Seeding:
-
The day before the assay, seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO. It is recommended to prepare this fresh.
-
Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO.
-
Probenecid Stock Solution (100-250 mM, optional): Dissolve in a physiological buffer or 1 M NaOH.
-
Fluo-4 AM Loading Buffer: For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of the Fluo-4 AM and Pluronic® F-127 stock solutions.[13] Dilute this mixture into the assay buffer to the final desired concentration.[13] If using probenecid, add it to a final concentration of 1-2.5 mM.[14]
3. Dye Loading:
-
Aspirate the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add 100 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[6]
4. Cell Washing:
-
After incubation, gently aspirate the loading buffer and wash the cells twice with assay buffer to remove any extracellular dye.
-
Leave 100 µL of assay buffer in each well.
5. Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to determine the IC50 is 1 nM to 10 µM. For use as a positive control, a concentration that gives maximal inhibition (e.g., 10-20 µM) is generally effective.[6][15]
-
Add the diluted this compound and any test compounds to the respective wells. For negative control wells, add only the assay buffer with the same final concentration of DMSO.
-
Incubate the plate at room temperature for 10-20 minutes in the dark.[6]
6. Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation (~490 nm) and emission (~520 nm) wavelengths for Fluo-4.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined volume of the KCl stock solution to each well to induce membrane depolarization. The final concentration of KCl is typically 50-100 mM.[6]
-
Immediately begin a kinetic read, recording the fluorescence signal for 1-3 minutes to capture the calcium influx.
7. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
For determining the IC50 of this compound, plot the percentage of inhibition against the logarithm of the nifedipine concentration and fit the data to a four-parameter logistic equation.
-
The wells containing a high concentration of this compound serve as the positive control for inhibition, while the wells with vehicle control represent the maximum calcium influx (negative control for inhibition).
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of excess Fluo-4 AM by thorough washing. The inclusion of a background suppressor in the loading buffer can also help.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density and dye loading conditions (concentration, time, and temperature). Ensure the health and viability of the cells.
-
Cell Detachment: Handle the plate gently during washing and reagent addition steps. Use of coated plates may be necessary for loosely adherent cell lines.
-
Inconsistent Results: Ensure accurate and consistent pipetting. Maintain consistent incubation times and temperatures. Prepare fresh reagent solutions for each experiment.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a positive control to ensure the reliability and accuracy of their calcium influx assays. This will ultimately contribute to more robust and reproducible findings in the study of L-type calcium channel pharmacology.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. L-type Calcium Channel Auto-Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of the inhibitory effect of nifedipine on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of the inhibitory effect of nifedipine on the growth of cultured aortic cells from spontaneously hypertensive and normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 15. FDA approved L-type channel blocker Nifedipine reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen for m-Nifedipine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic effect is primarily mediated by the inhibition of L-type voltage-gated calcium channels (Ca_v1.2), which are crucial for the regulation of vascular smooth muscle contraction and cardiac function.[3][4] By blocking these channels, nifedipine reduces the influx of extracellular calcium ions into cells, leading to vasodilation and a decrease in cardiac workload.[1][2] The "m" in m-Nifedipine refers to one of its stereoisomers. For the purposes of these protocols, the general principles of screening for nifedipine efficacy apply.
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the efficacy of this compound and other L-type calcium channel blockers. The described assays include a primary high-throughput screen using a fluorescent calcium influx assay, a secondary electrophysiological assay for detailed mechanistic studies, and a cell viability assay to assess cytotoxicity.
Mechanism of Action: Nifedipine as an L-type Calcium Channel Blocker
Nifedipine acts as an antagonist of L-type calcium channels.[5] In vascular smooth muscle cells, depolarization of the cell membrane triggers the opening of these channels, allowing calcium ions to enter the cell. This influx of calcium initiates a signaling cascade that ultimately leads to muscle contraction and vasoconstriction. Nifedipine binds to the inactivated state of the L-type calcium channel, stabilizing it in this conformation and thereby preventing the channel from opening in response to depolarization.[6] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[1]
Caption: Signaling pathway of L-type calcium channel blockade by this compound.
Primary Screening: High-Throughput Calcium Influx Assay
This assay is designed for the rapid screening of a large number of compounds to identify potential L-type calcium channel blockers. It utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration following depolarization of the cell membrane. A decrease in the fluorescence signal in the presence of a test compound indicates potential channel blockade.
Experimental Protocol
1. Cell Culture and Plating:
-
Select a suitable cell line endogenously expressing or recombinantly overexpressing L-type calcium channels (e.g., HEK293, vascular smooth muscle cells).[7]
-
Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM.[7] A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.
3. Compound Addition and Incubation:
-
Prepare serial dilutions of this compound and control compounds (e.g., a known L-type calcium channel blocker as a positive control and a vehicle control like 0.1% DMSO).
-
Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
4. Depolarization and Fluorescence Measurement:
-
Prepare a depolarizing solution, typically a high-potassium buffer (e.g., HBSS with elevated KCl concentration).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the depolarizing solution to the wells to induce calcium influx.
-
Immediately begin kinetic fluorescence measurements. For Fluo-4, use an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.[8]
5. Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the high-throughput calcium influx assay.
Data Presentation: Efficacy of L-type Calcium Channel Blockers
| Compound | Target Channel | Assay Type | Cell Line | IC50 (nM) | Reference |
| Nifedipine | L-type (Ca_v1.2) | Electrophysiology | Rat Cerebral Artery Myocytes | 3.35 ± 0.34 | [9] |
| Nimodipine | L-type (Ca_v1.2) | Calcium Influx | HEK293 | 59 | [10] |
| Nicardipine | L-type | Electrophysiology | Frog Atrial Fibers | 1000 | [6] |
Secondary Screening: Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with an ion channel.[11] This technique provides detailed information about the mechanism of channel blockade, including voltage and state dependence.
Experimental Protocol
1. Cell Preparation:
-
Use cells expressing the target L-type calcium channels, either cultured cells or freshly isolated primary cells (e.g., vascular smooth muscle cells, cardiomyocytes).[3][11]
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
2. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
The pipette solution should contain CsCl to block potassium channels and EGTA to chelate intracellular calcium.[3]
-
The external solution should contain a charge carrier for the calcium channel, typically Ba²⁺ or Ca²⁺.[3]
3. Whole-Cell Recording:
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[11]
-
Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.
4. Data Acquisition:
-
Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward calcium currents.[3]
-
Record baseline currents before applying the test compound.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the inhibition of the calcium current at each concentration.
5. Data Analysis:
-
Measure the peak current amplitude at each test potential in the absence and presence of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
Caption: Workflow for patch-clamp electrophysiology.
Cell Viability Assay
It is essential to assess the cytotoxicity of this compound to distinguish between a specific effect on the target channel and a general toxic effect on the cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12]
Experimental Protocol
1. Cell Culture and Plating:
-
Seed cells into a 96-well clear-bottom microplate at an appropriate density and incubate for 24 hours.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
3. MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the compound concentration to determine the concentration at which a cytotoxic effect is observed.
Data Presentation: Cytotoxicity of Nifedipine
| Cell Line | Treatment Duration | Nifedipine Concentration (µM) | Cell Viability (%) | Reference |
| A549 | Not specified | 1 | ~83 | [13] |
| A549 | Not specified | 5 | ~80 | [13] |
| A549 | Not specified | 10 | ~75 | [13] |
| Cardiomyocytes | Not specified | 1-100 | No cell death observed | [14] |
Conclusion
The combination of a high-throughput calcium influx assay for primary screening, patch-clamp electrophysiology for detailed mechanistic studies, and a cell viability assay to assess toxicity provides a robust workflow for the identification and characterization of this compound and other novel L-type calcium channel blockers. These detailed protocols and data presentation formats offer a comprehensive guide for researchers in the field of drug discovery and development.
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. Nifedipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Frontiers | Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations [frontiersin.org]
- 4. Nifedipine trials: effectiveness and safety aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine - Wikipedia [en.wikipedia.org]
- 6. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. frontiersin.org [frontiersin.org]
- 10. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA approved L-type channel blocker Nifedipine reduces cell death in hypoxic A549 cells through modulation of mitochondrial calcium and superoxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nifedipine does not induce but rather prevents apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-Nifedipine Formulation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is a widely used therapeutic agent for managing cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2][3] Preclinical animal studies are crucial for evaluating the pharmacokinetics, efficacy, and safety of new nifedipine formulations. A key challenge in these studies is nifedipine's poor water solubility, which can lead to low and variable oral bioavailability.[4][5]
These application notes provide detailed protocols for the formulation of m-Nifedipine for oral and intravenous administration in preclinical animal studies, primarily focusing on rat models. This document also outlines methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of experimental workflows and the relevant signaling pathway.
Data Presentation: Pharmacokinetics of Oral Nifedipine Formulations in Rats
The selection of an appropriate vehicle is critical for achieving adequate and reproducible systemic exposure of nifedipine in preclinical studies. The following tables summarize pharmacokinetic parameters of nifedipine in rats administered via different oral formulations.
Table 1: Pharmacokinetic Parameters of Nifedipine in Wistar Rats with and without Food Components. [2][3]
| Formulation (Oral Gavage) | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-6h (ng·h/mL) |
| Aqueous Suspension | 0.67 | 171.6 ± 44.2 | 0.5 | 450.3 ± 120.1 |
| Co-solvent (PEG 400:Water, 1:1) | 0.67 | 250.7 ± 55.8 | 0.5 | 650.9 ± 145.3 |
| Co-solvent + Milk (50% v/v) | 0.67 | 521.8 ± 152.0 | 0.75 | 1350.2 ± 380.5 |
| Co-solvent + NaCl (0.5% w/v) | 0.67 | 670.7 ± 115.5 | 0.75 | 1680.7 ± 290.4 |
| Co-solvent + Oleic Acid (2% v/v) | 0.67 | 685.2 ± 187.6 | 1.0 | 1450.6 ± 400.2 |
| Co-solvent + Sodium Taurocholate (20 mM) | 0.67 | 450.3 ± 110.2 | 1.0 | 1250.4 ± 310.8 |
Data are presented as mean ± SD (n=6).
Table 2: Pharmacokinetic Parameters of Different Nifedipine Formulations in Rats.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0→8h (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Nifedipine Powder | Sprague-Dawley | 10 | 150 ± 30 | 1.5 | 450 ± 90 | 100 | [6] |
| Nifedipine Dry Elixir (NDE) | Sprague-Dawley | 10 | 1950 ± 350 | 0.5 | 3150 ± 550 | ~700 | [6] |
| Coated NDE (CNDE) | Sprague-Dawley | 10 | 950 ± 180 | 2.0 | 4050 ± 600 | ~900 | [6] |
| Nifedipine Proliposomes | Wistar | 10 | 1800 ± 300 | 2.0 | 4500 ± 700 | ~1000 | [7] |
| Nifedipine Micelles | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 246.20 | [8][9] |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Preparation of Nifedipine Formulation for Oral Gavage
This protocol describes the preparation of a nifedipine solution using a co-solvent system, suitable for oral administration in rats.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Purified water
-
Vortex mixer
-
Amber-colored glass vials (to protect from light)[5]
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolution in Co-solvent:
-
For a common vehicle, prepare a 1:1 (v/v) mixture of PEG 400 and purified water.[2]
-
Add the weighed nifedipine powder to a volumetric flask.
-
Add the PEG 400 to the flask and vortex until the powder is fully dissolved.
-
-
Addition of Aqueous Phase:
-
Slowly add the purified water to the dissolved nifedipine solution while continuously vortexing to prevent precipitation.[10]
-
Bring the solution to the final volume with purified water and mix thoroughly.
-
-
Storage: Store the final formulation in an amber-colored glass vial at 2-8°C to protect it from light degradation.[5] Prepare fresh solutions for each experiment to ensure stability.
Protocol 2: Preparation of Nifedipine Formulation for Intravenous Injection
This protocol details the preparation of a nifedipine solution for intravenous administration in rats. Caution is advised due to the potential for precipitation upon injection.
Materials:
-
This compound powder
-
Polyethylene glycol (PEG) or Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
-
Sterile amber-colored glass vials
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Initial Dissolution:
-
Dilution with Saline:
-
Slowly add sterile saline to the dissolved nifedipine solution with gentle mixing. A slow infusion or injection technique is recommended to minimize precipitation in vivo.[13]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile amber-colored vial.
-
Storage: Use the intravenous formulation immediately after preparation.
Protocol 3: Analysis of Nifedipine in Rat Plasma by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of nifedipine in rat plasma.[14]
Materials:
-
Rat plasma samples
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 200 µL of acetonitrile to precipitate the plasma proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using standard solutions of nifedipine in blank plasma over a suitable concentration range (e.g., 30-1000 ng/mL).[14]
-
Analyze the plasma samples and quantify the nifedipine concentration by comparing the peak areas to the calibration curve.
-
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Effect of food components and dosing times on the oral pharmacokinetics of nifedipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immediate-Release Nifedipine Binary Dry Powder Mixtures with Nanocellulose Featuring Enhanced Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Development of coated nifedipine dry elixir as a long acting oral delivery with bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liposomal Formulation for Improving Solubility and Oral Bioavailability of Nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study on the preparation of nifedipine-loaded oral copolymer micelles and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. washcoll.edu [washcoll.edu]
- 14. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 15. Determination of nifedipine in serum or plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Nifedipine in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nifedipine is a calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[1][2] It functions by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance.[1][2] Accurate and reliable quantification of Nifedipine in its pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy.
Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and accessible analytical method for this purpose.[3][4] This application note details several validated spectrophotometric methods for the determination of Nifedipine in bulk and tablet forms, providing comprehensive protocols and comparative data. The methods range from direct UV analysis to more selective visible spectrophotometry based on chemical derivatization.
Spectrophotometric Methods and Principles
Several analytical approaches exist for the spectrophotometric quantification of Nifedipine. The choice of method can depend on the required sensitivity, selectivity, and available instrumentation.
-
Method A: Direct UV Spectrophotometry: This is the simplest method, relying on the inherent UV absorbance of the Nifedipine molecule. Measurements are typically performed in a suitable solvent like methanol, ethanol, or a buffer solution. The wavelength of maximum absorbance (λmax) for Nifedipine has been reported at various values, including 213 nm, 238 nm, and 340 nm, depending on the solvent used.[3][5][6]
-
Method B: Visible Spectrophotometry with Potassium Hydroxide (KOH): This method involves the reaction of the nitro group of Nifedipine with potassium hydroxide in a dimethyl sulphoxide (DMSO) medium.[1][7] This reaction produces a colored product that can be quantified in the visible region of the spectrum, with a maximum absorbance at approximately 430 nm.[1][7]
-
Method C: Visible Spectrophotometry via Oxidation and Complexation: This technique is based on the oxidation of the dihydropyridine ring of Nifedipine by a ferric salt (Fe(III)), such as ammonium ferric sulfate, at an acidic pH.[2][8] The resulting ferrous ion (Fe(II)) then forms a stable, red-colored complex with 1,10-phenanthroline.[2][8] This complex, known as ferroin, is measured at its λmax of around 505 nm.[2][8]
-
Method D: Visible Spectrophotometry via Reduction and Oxidative Coupling: This method first involves the chemical reduction of the aromatic nitro group on the Nifedipine molecule to a primary amino group using a reducing agent like zinc powder and HCl.[9] The resulting amine derivative then undergoes an oxidative coupling reaction with a chromogenic reagent, such as 4-aminoantipyrine (4AAP) in the presence of an oxidizing agent (e.g., sodium periodate), to form a colored product with a λmax of approximately 554 nm.[9]
Quantitative Data Summary
The following tables summarize the key validation parameters for the different spectrophotometric methods described in the literature.
Table 1: UV Spectrophotometric Methods
| Method Principle | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Direct UV | Phosphate Buffer (pH 7.4) | 213 | 5 - 25 | 5.64 | 1.86 | [3] |
| Direct UV | Methanol/Water (1:1) | 238 | 2 - 10 | - | - | [6][10] |
| Direct UV | Ethanol/Phosphate Buffer | 340 | - | - | - | [2] |
| Direct UV | Methanol (50% v/v) | 340 | - | - | - |[11] |
Table 2: Visible Spectrophotometric Methods (Colorimetry)
| Method Principle | Reagents | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Reaction with KOH | KOH in DMSO | 430 | 5.0 - 50.0 | - | 99.97 - 100.17 | [1] |
| Oxidation with Ammonium Molybdate | Ammonium Molybdate | 830 | 2.5 - 45.0 | - | 100.03 - 100.10 | [1] |
| Oxidation with Fe(III) & Complexation | Fe(III), 1,10-Phenanthroline | 505 | 0.5 - 14.0 | 2.805 x 10⁴ | ~100 | [2][8] |
| Reduction & Oxidative Coupling | Zn/HCl, 4AAP, NaIO₄ | 554 | 0.8 - 45.0 | - | 99.18 |[9] |
Experimental Protocols
General Apparatus:
-
UV-Visible Spectrophotometer (Single or Double Beam)
-
1 cm matched quartz cells
-
Analytical Balance
-
Volumetric flasks and pipettes (Grade A)
-
Sonicator
-
pH meter
-
Water bath
Reagents:
-
Methanol (HPLC Grade)
-
Deionized or distilled water
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Nifedipine reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 50 mL of methanol.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol. This solution should be protected from light.[12]
Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using a 1:1 mixture of methanol and water to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).[10]
Preparation of Sample Solution:
-
Weigh and finely powder 20 Nifedipine tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Nifedipine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15-20 minutes to dissolve the drug, and then make up the volume with methanol.[12]
-
Filter the solution through a Whatman No. 41 or equivalent filter paper.
-
Dilute the filtrate appropriately with a 1:1 methanol-water mixture to bring the concentration within the calibration range.
Assay Procedure:
-
Set the spectrophotometer to measure absorbance at 238 nm.[6]
-
Use the 1:1 methanol-water mixture as a blank.
-
Measure the absorbance of each working standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Nifedipine in the sample solution from the regression equation of the calibration curve.
Reagents:
-
Nifedipine Reference Standard
-
Methanol
-
Ammonium Ferric Sulfate (0.01 M)
-
1,10-Phenanthroline (0.01 M)
-
Sodium Acetate-HCl Buffer (pH 1.42)[2]
-
Doubly distilled water
Preparation of Standard Stock Solution (100 µg/mL or 0.01%):
-
Prepare a 100 µg/mL stock solution of Nifedipine in methanol as described in Protocol 1.
Assay Procedure:
-
Into a series of boiling test tubes, pipette different volumes (e.g., 0.05 - 1.4 mL) of the 100 µg/mL Nifedipine standard solution to cover the range of 0.5 - 14.0 µg/mL in the final volume.[2]
-
To each tube, add 1.0 mL of 0.01 M ammonium ferric sulfate and 5.0 mL of pH 1.42 buffer solution.[2]
-
Mix the contents well and heat the tubes in a water bath at 100°C for 5 minutes.[2]
-
Cool the tubes to room temperature.
-
Add 2.0 mL of 0.01 M 1,10-phenanthroline to each tube.[2]
-
Transfer the contents to 10 mL standard volumetric flasks and dilute to the mark with doubly distilled water.
-
Prepare a reagent blank similarly, but without the Nifedipine solution.
-
Measure the absorbance of the red-colored complex at 505 nm against the reagent blank.[2][8]
-
Follow the same procedure for the prepared sample solution (diluted appropriately to fall within the calibration range).
-
Calculate the concentration of Nifedipine using a calibration curve or the regression equation.
Visualizations (Graphviz DOT)
Caption: General workflow for the spectrophotometric assay of Nifedipine in tablets.
Caption: Decision tree for selecting a suitable spectrophotometric method.
Caption: Step-by-step workflow for the Fe(III)/1,10-phenanthroline colorimetric method.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. scienceasia.org [scienceasia.org]
- 3. ijrar.org [ijrar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. New spectrophotometric methods for the determination of nifedipine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. wjpmr.com [wjpmr.com]
- 11. asianpubs.org [asianpubs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Application of m-Nifedipine in Hypertension Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-Nifedipine, a dihydropyridine calcium channel blocker, in various preclinical hypertension research models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the antihypertensive effects and underlying mechanisms of this compound.
Mechanism of Action
Nifedipine is a potent vasodilator that primarily acts by inhibiting the influx of extracellular calcium ions through L-type voltage-dependent calcium channels in vascular smooth muscle cells.[1][2] This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in peripheral arterial vasodilation, reduced systemic vascular resistance, and consequently, a lowering of blood pressure.[1][2] Beyond its primary vasodilatory effect, research suggests that nifedipine may also exert beneficial effects on endothelial function and inhibit vascular smooth muscle cell proliferation.[3][4][5][6]
Key Applications in Hypertension Research Models
Nifedipine has been extensively studied in a variety of animal models that recapitulate different aspects of human hypertension. These models are crucial for elucidating the pathophysiology of hypertension and for the preclinical evaluation of antihypertensive drugs.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension characterized by sympathetic hyperactivity.[7][8]
-
L-NAME-Induced Hypertension: This model involves the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), leading to endothelial dysfunction and hypertension.[9][10][11]
-
Renovascular Hypertension (Two-Kidney, One-Clip - 2K1C): This model mimics hypertension caused by renal artery stenosis, which activates the renin-angiotensin system (RAS).[12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key physiological parameters in different hypertension research models.
Table 1: Effect of Nifedipine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dosage | Route of Administration | Duration of Treatment | Mean Arterial Pressure (MAP) Reduction | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference(s) |
| 1 mg/kg | Intravenous (i.v.) | Acute | Significant decrease | Not specified | Not specified | [13] |
| 0.5 mg/kg & 1.0 mg/kg | Intravenous (i.v.) Infusion | 30 minutes | Dose-dependent decrease | Not specified | Not specified | [14] |
| 50 µg/kg/h & 100 µg/kg/h | Intravenous (i.v.) Infusion | 3 hours each | Dose-dependent decrease | Not specified | Not specified | [15] |
| 5 µg/kg & 50 µg/kg | Intracerebroventricular (i.c.v.) | Acute | Dose-dependent decrease | Not specified | Not specified | [16][17] |
Table 2: Effect of Nifedipine in L-NAME-Induced Hypertensive Rats
| Dosage | Route of Administration | Duration of Treatment | Tail-Cuff Pressure (mmHg) | Reference(s) |
| 0.025% in chow | Oral | 30 days | Prevented rise from ~140 mmHg to 171±7 mmHg (remained at 143±3 mmHg) | [9][10] |
Table 3: Effect of Nifedipine in Renovascular Hypertensive Rats (RHR)
| Dosage | Route of Administration | Duration of Treatment | Mean Blood Pressure (MBP) Reduction | Reference(s) |
| 15 µg/kg | Intravenous (i.v.) | Acute | 37% maximal reduction | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the application of this compound in hypertension research models.
Protocol for Evaluating Nifedipine in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the acute antihypertensive effect of intravenously administered nifedipine in conscious SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched.
-
Nifedipine solution for injection.
-
Vehicle control solution (e.g., polyethylene glycol).[14]
-
Apparatus for direct blood pressure measurement (e.g., carotid artery cannulation).
-
Infusion pump.
Procedure:
-
Animal Preparation: Anesthetize the SHR and surgically implant a catheter into the carotid artery for direct and continuous blood pressure monitoring.[15] A catheter can also be placed in the jugular vein for drug administration.[15] Allow the animals to recover from surgery.
-
Acclimatization: On the day of the experiment, place the conscious and freely moving rats in their cages and allow them to acclimatize for at least 30 minutes before recording baseline measurements.[15]
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).[15]
-
Drug Administration:
-
Data Recording: Continuously record blood pressure and heart rate throughout the experiment and for a defined period after drug administration to observe the onset, magnitude, and duration of the effects.[12]
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal. Compare the responses between the nifedipine-treated and vehicle-treated groups using appropriate statistical methods.
Protocol for L-NAME-Induced Hypertension Model
Objective: To evaluate the ability of chronic oral nifedipine treatment to prevent the development of hypertension induced by L-NAME.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
Nifedipine.
-
Standard rat chow.
-
Apparatus for indirect blood pressure measurement (e.g., tail-cuff plethysmography).
Procedure:
-
Animal Groups: Divide the rats into at least three groups: Control (regular chow and drinking water), L-NAME (L-NAME in drinking water), and L-NAME + Nifedipine (L-NAME in drinking water and nifedipine-supplemented chow).
-
Induction of Hypertension: Dissolve L-NAME in the drinking water at a concentration of 40 mg/kg/day.[11]
-
Nifedipine Treatment: Prepare rat chow containing 0.025% nifedipine.[9][10] Provide this chow to the L-NAME + Nifedipine group throughout the study period.
-
Blood Pressure Monitoring: Measure systolic blood pressure using the tail-cuff method at baseline and at regular intervals (e.g., weekly) for the duration of the study (e.g., 4-5 weeks).[11]
-
Terminal Experiments (Optional): At the end of the treatment period, animals can be used for further analysis, such as histological examination of the kidneys and heart to assess end-organ damage.[9][10]
-
Data Analysis: Compare the blood pressure progression among the different experimental groups.
Signaling Pathways and Visualizations
The antihypertensive and vasoprotective effects of nifedipine are mediated through specific signaling pathways.
Primary Mechanism of Action
Nifedipine's primary mechanism involves the blockade of L-type voltage-dependent calcium channels (L-VDCC) in vascular smooth muscle cells. This prevents the influx of Ca2+ ions, which are essential for muscle contraction, leading to vasodilation.
Caption: Nifedipine's primary mechanism of action.
Effects on Endothelial Function
Nifedipine has been shown to improve endothelial function, in part by reducing oxidative stress and increasing the bioavailability of nitric oxide (NO).[3][18]
Caption: Nifedipine's effect on endothelial function.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Studies have indicated that nifedipine can inhibit VSMC proliferation, a key process in vascular remodeling in hypertension, through various signaling pathways, including the LKB1-AMPK and Akt pathways.[5][6]
Caption: Nifedipine's inhibitory effect on VSMC proliferation.
Experimental Workflow for In Vivo Antihypertensive Studies
The following diagram outlines a typical workflow for an in vivo study evaluating the antihypertensive effects of a test compound like nifedipine.
Caption: General experimental workflow.
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Nifedipine improves endothelial function in hypercholesterolemia, independently of an effect on blood pressure or plasma lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. biomed.cas.cz [biomed.cas.cz]
- 8. Nifedipine-sensitive blood pressure component in hypertensive models characterized by high activity of either sympathetic nervous system or renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Nifedipine prevents renal injury in rats with chronic nitric oxide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of nifedipine on blood pressure and heart rate in conscious neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diminished responses to nifedipine imply severe end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Nifedipine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of nifedipine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the poor aqueous solubility of nifedipine a concern for in vitro studies?
Nifedipine is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Its poor aqueous solubility (reported to be less than 5 μg/mL) can lead to incomplete dissolution in in vitro assays, resulting in inaccurate and unreliable data for drug release, absorption, and bioactivity studies.[2] This can hinder the development and evaluation of nifedipine formulations.
Q2: What are the primary strategies to enhance the in vitro aqueous solubility of nifedipine?
Several effective techniques can be employed to overcome the solubility challenges of nifedipine. The most common and well-documented methods include:
-
Solid Dispersions: This involves dispersing nifedipine in an inert carrier matrix to reduce its crystallinity and enhance wettability.[3][4][5]
-
Inclusion Complexation: This method utilizes cyclodextrins to form inclusion complexes with nifedipine, thereby increasing its solubility.[6][7]
-
Nanosuspensions: Reducing the particle size of nifedipine to the nanometer range significantly increases its surface area and dissolution velocity.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine emulsions in aqueous media, effectively solubilizing the lipophilic nifedipine.[10][11]
-
Hydrotropic Solubilization: This technique uses hydrotropic agents to increase the aqueous solubility of poorly soluble drugs.[12]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
The choice of technique depends on several factors, including the specific requirements of your in vitro model, the desired level of solubility enhancement, and the available equipment and resources.
-
Solid dispersions are a versatile and widely used method, with various carriers and preparation techniques available.[3][4]
-
Inclusion complexation with cyclodextrins is particularly effective and can also enhance the stability of nifedipine.[6][13]
-
Nanosuspensions are ideal when a significant increase in dissolution rate is required.[8][14]
-
SEDDS are beneficial for lipid-based assays and can mimic in vivo solubilization processes.[10][15]
It is often recommended to screen multiple approaches to identify the most effective one for your specific application.
Q4: Can these solubility enhancement techniques affect the pharmacological activity of nifedipine?
The primary goal of these techniques is to increase the concentration of dissolved, and therefore bioavailable, nifedipine. While the excipients used are generally considered inert, it is crucial to include appropriate controls in your experiments to ensure they do not interfere with the assay or exhibit any pharmacological activity themselves. Studies have shown that techniques like solid dispersions and complexation do not typically alter the chemical integrity of nifedipine.[4][5]
Troubleshooting Guides
Issue 1: Nifedipine precipitates out of solution during my in vitro experiment.
-
Possible Cause: The concentration of nifedipine exceeds its saturation solubility in the experimental medium, even with a solubility enhancement technique.
-
Troubleshooting Steps:
-
Verify Solubility Enhancement: Confirm that the chosen method has sufficiently increased the solubility. You may need to optimize the drug-to-carrier ratio or try a different technique.
-
pH Adjustment: While nifedipine's solubility is not strongly pH-dependent over a wide range, slight adjustments to the buffer pH might be beneficial in some cases.[12][16]
-
Use of Co-solvents: In some instances, the addition of a small percentage of a biocompatible co-solvent (e.g., ethanol, DMSO) to the aqueous medium can help maintain solubility. However, the concentration of the co-solvent should be carefully controlled to avoid affecting the biological system.
-
Consider Supersaturating Systems: Techniques like supersaturatable self-emulsifying drug delivery systems (S-SEDDS) are designed to generate and maintain a supersaturated state of the drug, which can prevent precipitation.[17]
-
Issue 2: Inconsistent results in dissolution profiles between different batches of my nifedipine formulation.
-
Possible Cause: Variability in the preparation of the solubility-enhanced formulation.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure strict adherence to the preparation protocol, including precise measurements, consistent mixing times, and controlled temperature and drying conditions.
-
Characterize Formulations: Perform physicochemical characterization of each batch, such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD), to confirm the physical state of nifedipine (amorphous vs. crystalline) and the uniformity of the dispersion or complex.[2][4]
-
Particle Size Analysis: For nanosuspensions, consistent particle size and distribution are critical for reproducible dissolution.[9][14]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables summarize quantitative data from various studies on enhancing nifedipine solubility.
Table 1: Solubility Enhancement of Nifedipine using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Preparation Method | Solubility Enhancement (fold) | Reference |
| Sodium Starch Glycolate (SSG) | - | Surface Solid Dispersion | ~17 | [3] |
| Poloxamer 188 | - | Fusion | Significant | [4] |
| Polyethylene Glycol (PEG) 6000 | 1:9 | Fusion | ~90.9% release in 1 hr vs 44.1% for pure drug | [5] |
| PVP K-30 | 1:3 | Solid Dispersion | ~134 | [18] |
| Amino Methacrylate Copolymer (AMCP) & Polysorbate 20 | 1:4 (drug:AMCP) + 0.6% PS20 | Solvent Evaporation | ~95.25% dissolution in 120 min vs 16.82% for pure drug | [2] |
| Vitamin E TPGS | 10:90 | Fusion | Highest among tested polymers | [19] |
Table 2: Solubility Enhancement of Nifedipine using Inclusion Complexation
| Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Solubility Enhancement (µg/mL) | Reference |
| β-Cyclodextrin (β-CD) | 1:1 | Freeze-drying | 28.15 | [6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:3 | - | 44.8-fold increase in dissolution rate | [7] |
Table 3: Characteristics of Nifedipine Nanosuspensions
| Stabilizer(s) | Preparation Method | Mean Particle Size (nm) | Reference |
| PVA, Tween 80, PVP K44, HPMC K4M | Nanoprecipitation | 225.56 | [8] |
| - | Media Milling | 283 | [9] |
| HPC and Poloxamer 407 | Wet Media Milling | - | [14] |
Table 4: Performance of Nifedipine Self-Emulsifying Drug Delivery Systems (SEDDS)
| Oil | Surfactant/Co-surfactant | Key Finding | Reference |
| Olive Oil | Tween 80 / Capmul | Droplet size of 97 nm after sonication | [10] |
| Imwitor® 742 | Cremophor® RH40 / Span® 80 | Higher dissolution from solid SEDDS compared to powder | [11][15] |
| Castor Oil | Tween 80 / PEG 400 | Solubility increased to 20.21 mg/mL from 0.28 mg/mL | [20][21] |
Experimental Protocols
Protocol 1: Preparation of Nifedipine Solid Dispersion by Solvent Evaporation Method
This protocol is based on methodologies described in the literature.[3][22]
Materials:
-
Nifedipine
-
Carrier (e.g., Polyethylene Glycol 6000, PVP K-30)
-
Solvent (e.g., Ethanol, Methanol)
-
Water bath
-
Mortar and pestle
-
Sieve
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of nifedipine and the selected carrier to achieve the target drug-to-carrier ratio (e.g., 1:4).
-
Dissolve the nifedipine and carrier in a minimal amount of the chosen solvent in a beaker with gentle stirring until a clear solution is obtained.
-
Evaporate the solvent using a water bath set at a controlled temperature (e.g., 40-45°C) with occasional stirring.
-
Once the solvent is completely evaporated, a solid mass will be formed.
-
Pulverize the dried mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure uniform particle size.
-
Store the resulting solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Nifedipine-β-Cyclodextrin Inclusion Complex by Freeze-Drying Method
This protocol is adapted from procedures outlined in the literature.[6]
Materials:
-
Nifedipine
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of β-CD by dissolving the required amount in distilled water with continuous stirring.
-
Slowly add the accurately weighed nifedipine to the β-CD solution. The molar ratio is typically 1:1.[6]
-
Stir the mixture for a specified period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Freeze the resulting aqueous suspension or solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until all the water is removed, yielding a dry powder of the inclusion complex.
-
Store the complex in a tightly sealed container, protected from light and moisture.
Protocol 3: In Vitro Dissolution Testing
This is a general protocol for assessing the dissolution of nifedipine formulations.[1][23][24]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
Simulated Gastric Fluid (without pepsin, pH 1.2) or Phosphate Buffer (pH 6.8)
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5°C.
-
Place a specified volume (e.g., 900 mL) of the dissolution medium into each vessel of the dissolution apparatus.
-
Set the paddle speed to a specified rate (e.g., 50 rpm).
-
Introduce the nifedipine formulation (equivalent to a specific dose of nifedipine) into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated medium.
-
Filter the samples and analyze the concentration of dissolved nifedipine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for Solid Dispersion Formulation and Evaluation.
Caption: Mechanism of Solubility Enhancement by Inclusion Complexation.
Caption: Troubleshooting Logic for Inconsistent Dissolution.
References
- 1. japsonline.com [japsonline.com]
- 2. Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Formulation development and evaluation of nifedipine solid dispersion [wisdomlib.org]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Self-Nanoemulsifying Drug Delivery System of Nifedipine: Impact of Hydrophilic–Lipophilic Balance and Molecular Structure of Mixed Surfactants | Semantic Scholar [semanticscholar.org]
- 12. Enhancing nifedipine solubility for parenteral use [wisdomlib.org]
- 13. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Self-nanoemulsifying drug delivery system of nifedipine: impact of hydrophilic-lipophilic balance and molecular structure of mixed surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complexation of nifedipine with substituted phenolic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Study of nifedipine solubility in physical mixtures and solid dispersions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. tandfonline.com [tandfonline.com]
- 20. impactfactor.org [impactfactor.org]
- 21. impactfactor.org [impactfactor.org]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. In vitro dissolution studies on nifedipine capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of Gastric Fluid Volume on the in Vitro Dissolution and in Vivo Absorption of BCS Class II Drugs: A Case Study with Nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent m-Nifedipine degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Nifedipine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Nifedipine degradation during sample preparation?
A1: The primary cause of Nifedipine degradation is exposure to light, specifically UV and certain wavelengths of artificial light.[1][2] Nifedipine is highly photosensitive and can rapidly convert to its inactive nitroso- and nitrophenylpyridine derivatives upon exposure to daylight or fluorescent room lighting.[3][4] This process can be so rapid that significant degradation may occur in the short time required to prepare a sample.
Q2: What are the main degradation products of Nifedipine?
A2: Under the influence of light, Nifedipine's 1,4-dihydropyridine ring is oxidized. The main degradation products are the 4-(2-nitrosophenyl)-pyridine derivative (from daylight/visible light) and the 4-(2-nitrophenyl)-pyridine derivative (from UV light).[4][5] Both of these primary degradation products are therapeutically inactive.[1]
Q3: Besides light, what other factors can cause Nifedipine degradation?
A3: While photodecomposition is the most significant concern, Nifedipine is also susceptible to degradation under other stress conditions, including:
-
Acid Hydrolysis: Significant degradation occurs in acidic conditions.
-
Alkaline Hydrolysis: The drug also degrades in alkaline (basic) conditions.
-
Oxidation: Oxidizing agents, such as hydrogen peroxide, can degrade Nifedipine.
-
Thermal Stress: Elevated temperatures can accelerate degradation.[6][7]
Q4: What is the recommended way to handle and prepare Nifedipine solutions to ensure stability?
A4: To minimize degradation, all sample preparation steps should be performed with rigorous light protection. This includes weighing, dissolution, dilution, and storage. Use amber glass vials, wrap containers in aluminum foil, and work under specialized lighting, such as gold or yellow fluorescent lights, which do not emit the wavelengths that cause degradation.[8] Prepare solutions fresh and store them refrigerated and protected from light until analysis.
Troubleshooting Guide
Problem: I'm seeing unexpected peaks in my HPLC chromatogram.
-
Possible Cause: This is a classic sign of Nifedipine degradation. The extra peaks are likely the nitrosophenylpyridine and nitrophenylpyridine degradation products.
-
Solution:
-
Strict Light Protection: Immediately review your sample preparation workflow. Ensure every step is performed under conditions that protect the sample from light. Use amber volumetric flasks and vials. If amberware is not available, wrap all glassware thoroughly with aluminum foil.
-
Use Appropriate Lighting: Work in a dark room or under a safelight (e.g., a gold fluorescent lamp) that does not emit UV or short-wavelength visible light.
-
Confirm Peak Identity: If you have reference standards for the degradation products, run them to confirm the identity of the unexpected peaks.
-
Problem: My quantitative results show a significant and inconsistent loss of Nifedipine concentration.
-
Possible Cause: This indicates that degradation is occurring during your sample preparation and handling process. The inconsistency is likely due to variable exposure to light between samples. A methanolic solution of Nifedipine can degrade completely within a few hours when exposed to a light source.[9]
-
Solution:
-
Standardize Light Exposure: Ensure that all samples, including standards and quality controls, are handled with identical and minimal exposure to light.
-
Minimize Preparation Time: Prepare samples promptly before analysis. Do not let prepared solutions sit, even if protected from light, for extended periods unless stability has been verified for that duration.
-
Check Solvent Purity: While less common, impurities in solvents can sometimes catalyze degradation. Ensure you are using high-purity (e.g., HPLC-grade) solvents.
-
Temperature Control: Prepare and store samples at a controlled, cool temperature (e.g., 4°C) to slow down any potential thermal degradation, especially if your process involves heating steps.[10]
-
Problem: My Nifedipine stock solution has changed color from yellow to a different shade.
-
Possible Cause: A visible color change is a strong indicator of chemical degradation.
-
Solution: Discard the solution immediately. Do not use it for your experiments as it will yield inaccurate results. Prepare a fresh stock solution, ensuring all light protection measures are meticulously followed from the very first step of weighing the solid powder.
Quantitative Degradation Data
The following tables summarize quantitative data on Nifedipine degradation under various stress conditions.
Table 1: Photodegradation of Nifedipine Under Different Light Sources [9]
| Sample Form | Light Source | Time | % Nifedipine Remaining |
| Methanolic Solution | 15W Fluorescent Lamp | 15 min | 90.44% |
| 60 min | 81.17% | ||
| 240 min | 62.79% | ||
| Methanolic Solution | 60W Tungsten Lamp | 15 min | 85.29% |
| 60 min | 63.52% | ||
| 240 min | 40.14% | ||
| Solid Powder | 15W Fluorescent Lamp | 3 days | 84.26% |
| 12 days | 69.41% | ||
| Solid Powder | 60W Tungsten Lamp | 3 days | 70.44% |
| 12 days | 54.26% |
Table 2: Degradation of Nifedipine Under Forced Stress Conditions [6][7]
| Stress Condition | Duration & Temperature | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | 6 hours at 80°C | 89.19% |
| Alkaline Hydrolysis (0.1 N NaOH) | 6 hours at 80°C | 67.74% |
| Oxidation (3% H₂O₂) | 6 hours at 80°C | 72.00% |
| Neutral Hydrolysis (Water) | 6 hours at 80°C | 85.96% |
| Photolytic (Fluorescent Lighting) | 24 hours at 76°C | 72.00% |
Experimental Protocols & Visualizations
Protocol 1: Light-Protected Sample Preparation for HPLC Analysis
This protocol outlines a standard procedure for preparing a Nifedipine solution for analysis by High-Performance Liquid Chromatography (HPLC) while minimizing degradation.
-
Environment Setup: Conduct all work in a room with no natural daylight. Use only gold fluorescent lamps or low-intensity yellow lights.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Nifedipine reference standard powder.
-
Transfer the powder to a 100 mL amber volumetric flask.
-
Dissolve the powder in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and bring to volume.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
-
Working Standard/Sample Preparation:
-
Using amber glass pipettes or syringes, perform serial dilutions from the stock solution into amber volumetric flasks to achieve the desired final concentration (e.g., 10 µg/mL).
-
Use the chosen mobile phase or diluent for dilutions.
-
-
Final Step:
-
Transfer the final solution to an amber HPLC vial. If using clear vials, wrap them securely in aluminum foil.
-
Place the vials in the autosampler, which should also be protected from ambient light if possible, and proceed with the analysis promptly.
-
References
- 1. brieflands.com [brieflands.com]
- 2. Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpmr.com [wjpmr.com]
- 10. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of m-Nifedipine in Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of m-Nifedipine in blood plasma.
Troubleshooting Guide
Matrix effects, primarily ion suppression or enhancement, are common challenges in LC-MS/MS analysis of analytes in complex biological matrices like blood plasma. These effects can compromise the accuracy, precision, and sensitivity of the method. This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of this compound.
Issue: Poor Peak Response or High Signal Variability
If you are observing a lower than expected signal for this compound or inconsistent peak areas between samples, you may be experiencing ion suppression.
Troubleshooting Steps:
-
Assess Matrix Effects: The first step is to determine if co-eluting endogenous components from the plasma matrix are suppressing the ionization of this compound. The most common method is the post-extraction spike analysis.
-
Optimize Sample Preparation: A robust sample preparation procedure is crucial for minimizing matrix effects.[1] Different techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): While simple and fast, PPT can result in significant matrix effects as it may not effectively remove phospholipids and other interfering substances.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing ion suppression.[4]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of significant ion suppression.
-
Internal Standard Selection: Utilize a stable isotope-labeled internal standard (SIL-IS) if available. A suitable internal standard that co-elutes with the analyte can help compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound in blood?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the blood plasma matrix.[5] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification. Common interfering components in plasma include phospholipids, salts, and proteins.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration.
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. The FDA guidance for bioanalytical method validation recommends that the precision (%CV) of the matrix factor across different lots of matrix should be ≤15%.
Q3: My results show significant ion suppression. What are the most effective ways to minimize this?
A3: To minimize ion suppression, consider the following strategies:
-
Improve Sample Cleanup: Switch to a more rigorous sample preparation method. If you are using protein precipitation, consider liquid-liquid extraction or solid-phase extraction for a cleaner sample.[3][4]
-
Optimize Chromatography: Modify your chromatographic conditions to separate this compound from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of column.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will experience similar matrix effects as the analyte, allowing for more accurate correction and quantification.
Q4: What are typical recovery and matrix effect values for this compound analysis in human plasma?
A4: The following tables summarize quantitative data from various validated LC-MS/MS methods for this compound, providing an overview of expected performance metrics.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Reference |
| Liquid-Liquid Extraction | 0.42 | 78.05 | 2.97 | [3] |
| 6.53 | 79.61 | 5.50 | [3] | |
| 81.60 | 82.88 | 7.28 | [3] | |
| Protein Precipitation | 3.12 (LQC) | 104.1 | - | [1][6] |
| - (MQC) | 105.0 | - | [1][6] | |
| 81.5 (HQC) | 108.7 | - | [1][6] |
Table 1. Extraction Recovery of this compound from Human Plasma.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Matrix Effect (%) | RSD (%) | Reference |
| Liquid-Liquid Extraction | 0.42 | 93.06 | 6.47 | [3] |
| 6.53 | 95.07 | 6.50 | [3] | |
| 81.60 | 100.57 | 5.70 | [3] | |
| Protein Precipitation | 1.01 (LLOQ) | 100.5 | 7.4 | [1][6] |
Table 2. Matrix Effect of this compound in Human Plasma.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol details the procedure to quantitatively determine the matrix effect.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spiked Sample): Extract blank plasma samples using your established procedure. After the final extraction step, spike the extract with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spiked Sample): Spike blank plasma with this compound at the same concentration as Set A and then perform the full extraction procedure.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
References
Technical Support Center: Optimizing Mobile Phase for m-Nifedipine HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of m-Nifedipine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My nifedipine peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for nifedipine, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nifedipine molecule, causing peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) protonates the silanol groups, reducing their interaction with the analyte.[1][3] This can be achieved by adding a small amount of an acid like phosphoric acid or perchloric acid.[4][5]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1][3]
-
Solution 3: Add a Tailing Suppressor: Historically, a tailing suppressor like triethylamine (TEA) was added to the mobile phase to compete with the analyte for interaction with the silanol groups.[1][6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]
-
Solution: Try injecting a more dilute solution of your sample to see if the peak shape improves.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[7][8]
Question: My nifedipine peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur due to:
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase.
-
-
Column Collapse or Overloading: Similar to tailing, overloading the column can also sometimes manifest as fronting.[1]
-
Solution: As with tailing, try injecting a smaller volume or a more dilute sample.[7]
-
Issue 2: Poor Resolution
Question: I am not getting adequate separation between my nifedipine peak and an impurity. How can I improve the resolution?
Answer: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous phase significantly impact selectivity and resolution.[8][10]
-
Solution 1: Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent in your mobile phase. A lower percentage of organic solvent will generally increase retention time and may improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.
-
Solution 3: Modify the Mobile Phase pH: Adjusting the pH can alter the ionization state of nifedipine and any ionizable impurities, which can significantly change their retention behavior and improve separation.[11]
-
-
Column Efficiency: An inefficient column will lead to broad peaks and poor resolution.[10]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[12]
Issue 3: Inconsistent Retention Times
Question: The retention time of my nifedipine peak is shifting between injections. What could be causing this?
Answer: Fluctuating retention times can be due to several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another is a common cause.[7]
-
Solution: Ensure accurate and consistent measurement of all mobile phase components. It is also important to degas the mobile phase to prevent bubble formation in the pump.[13]
-
-
Column Temperature: Variations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[14]
-
-
System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention time.[13]
-
Solution: Carefully inspect the system for any leaks, paying close attention to fittings and connections.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A common starting point for reversed-phase HPLC of nifedipine on a C18 column is a mixture of an organic solvent (methanol or acetonitrile) and water.[4][15][16] A typical ratio is in the range of 50:50 to 70:30 (organic:water).[14][17] Often, a modifier is added to improve peak shape and selectivity. For example, a mobile phase of Methanol: Water: Acetonitrile (70: 23: 7 v/v) has been successfully used.[14] Another example is a mixture of acetonitrile and water (63:37, v/v).[16]
Q2: Should I use methanol or acetonitrile as the organic modifier?
Both methanol and acetonitrile are commonly used for nifedipine analysis. The choice can depend on the specific impurities you are trying to separate. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. It is often beneficial to try both to see which provides the better separation for your specific sample.
Q3: Is it necessary to use a buffer in the mobile phase?
While not always strictly necessary, using a buffer, such as a phosphate buffer, can be highly beneficial for method robustness.[18][19] A buffer helps to control the pH of the mobile phase, which is crucial for reproducible retention times and peak shapes, especially when dealing with ionizable compounds or when operating near the pKa of the analyte.[2] For instance, a mobile phase of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (42:58, v/v) has been reported.[18]
Q4: My method specifies using an acid like phosphoric acid. What is its purpose?
Adding a small amount of an acid like phosphoric acid or perchloric acid to the mobile phase serves to control the pH and suppress the ionization of residual silanol groups on the stationary phase.[4][5][19] This minimizes undesirable secondary interactions with basic analytes like nifedipine, resulting in improved peak symmetry.[1]
Q5: How can I protect my nifedipine samples and standards from degradation?
Nifedipine is known to be sensitive to light.[15] Therefore, it is crucial to protect all solutions containing nifedipine from light by using amber vials or by wrapping the containers in aluminum foil.[14] Solutions should also be prepared fresh whenever possible.[15]
Data Presentation
Table 1: Example Mobile Phase Compositions for Nifedipine HPLC Analysis
| Organic Solvent(s) | Aqueous Phase | Modifier | Ratio (v/v/v) | Reference |
| Methanol, Acetonitrile | Water | - | 25:25:50 | [20] |
| Methanol | Water | - | 48% Methanol in water | [15] |
| Acetonitrile | Water | Phosphoric Acid | - | [4] |
| Methanol, Acetonitrile | Water | - | 70:7:23 | [14] |
| Methanol, Acetonitrile | Water | Perchloric Acid | 50:50:0.1 | [5] |
| Acetonitrile | Water | - | 63:37 | [16] |
| Acetonitrile | 0.020 mol/L KH2PO4 | - | 58:42 | [18] |
| Acetonitrile | 0.1% (v/v) TEA (pH 7.4) | - | 78:22 | [6] |
Table 2: Effect of Mobile Phase and Flow Rate Variation on Nifedipine Analysis
| Parameter | Variation | Retention Time (min) | Tailing Factor | Assay (%) | Reference |
| Flow Rate | 0.7 mL/min | - | 1.08 | 99.17 | [14] |
| 0.8 mL/min (Normal) | - | 1.09 | 99.48 | [14] | |
| 0.9 mL/min | - | 1.08 | 98.38 | [14] | |
| Mobile Phase | Buffer:Propanol (62:38) | - | 1.08 | 99.43 | [14] |
| (Buffer:Propanol) | (60:40) (Normal) | - | 1.08 | 99.59 | [14] |
| (58:42) | - | 1.06 | 101.57 | [14] |
Experimental Protocols
Protocol 1: General HPLC Method for Nifedipine
This protocol provides a general starting point for developing an HPLC method for nifedipine.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of Methanol, Acetonitrile, and Water. A good starting ratio is 50:20:30 (v/v/v). Add 0.1% phosphoric acid to the water to adjust the pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the nifedipine standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL. Protect the solution from light.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of this compound.
Caption: A troubleshooting decision tree for common HPLC issues with this compound.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Separation of Nifedipine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijsra.net [ijsra.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. agilent.com [agilent.com]
- 10. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. mastelf.com [mastelf.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. public.pensoft.net [public.pensoft.net]
- 17. ijpca.org [ijpca.org]
- 18. researchgate.net [researchgate.net]
- 19. museonaturalistico.it [museonaturalistico.it]
- 20. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
- 21. akjournals.com [akjournals.com]
Improving the stability of m-Nifedipine stock solutions
This guide provides technical support for researchers, scientists, and drug development professionals on improving the stability of m-Nifedipine stock solutions. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
A note on "this compound": Standard nifedipine is the ortho (2-nitrophenyl) isomer. "this compound" refers to the meta (3-nitrophenyl) isomer. Both isomers are highly sensitive to light. While the exact kinetics may differ slightly due to the position of the nitro group, the general principles of handling, storage, and degradation pathways are applicable to all light-sensitive dihydropyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound stock solution instability?
A1: The primary cause of instability is photodegradation. Nifedipine and its isomers are extremely sensitive to light, particularly daylight and UV radiation.[1][2][3] Exposure to light rapidly converts the active compound into inactive degradation products, primarily its nitrosophenylpyridine and nitrophenylpyridine derivatives.[1][2] This degradation can occur in both solutions and the solid powder form.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: The choice of solvent depends on the required concentration and the experimental system. Dimethyl sulfoxide (DMSO) is excellent for high-concentration stock solutions.[2][4] For applications where DMSO is not suitable, other organic solvents like ethanol, methanol, and acetone can be used, although the solubility is lower.[2][4] Due to its very low aqueous solubility, preparing stock solutions directly in water or aqueous buffers is not feasible.[2][4]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure maximum stability, stock solutions should be:
-
Protected from light: Store solutions in amber glass vials and wrap them in aluminum foil for extra protection.[3][5] All work with the solutions should be performed under low-actinic (golden fluorescent or yellow) light.
-
Stored at low temperatures: Refrigeration (2-8°C) is recommended to slow the rate of degradation. For short-term storage, controlled room temperature (20-25°C) is acceptable if the solution is properly protected from light.
-
Prepared Freshly: Due to its inherent instability in solution, it is highly recommended to prepare nifedipine solutions fresh daily for sensitive applications.
Q4: How long can I expect my this compound stock solution to be stable?
A4: Stability is highly dependent on the solvent, concentration, and storage conditions (light exposure and temperature).
-
In a cardioplegic solution, even when refrigerated (4°C) and protected from light, nifedipine concentration can fall below 90% of its initial value within approximately six hours.
-
In an oral solution prepared with polyethylene glycol and glycerin and stored at room temperature in amber glass bottles, over 90% of the nifedipine remained after 35 days.[3][5]
-
The same oral solution stored in amber syringes wrapped in foil retained over 90% of the nifedipine for 14 days, but lost over 20% in just 7 days if the amber syringes were not wrapped in foil.[3][5]
For laboratory stock solutions in solvents like DMSO or ethanol, it is best practice to assume a short stability window and prepare fresh solutions for each experiment to ensure accurate and reproducible results.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of drug activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | Prepare a fresh stock solution immediately before use. Ensure all handling steps are performed under low-actinic light and that storage containers are fully protected from light (amber vials wrapped in foil). |
| Visible color change or precipitation in the stock solution. | Significant degradation or precipitation of the compound. | Discard the solution immediately. When preparing a new solution, ensure the this compound is fully dissolved. If using aqueous buffers for final dilutions, be mindful of the low aqueous solubility to prevent precipitation. |
| High background signal or unexpected peaks in chromatography (HPLC/UPLC). | Presence of degradation products. | Confirm the identity of degradation products using reference standards if available. Review solution preparation and storage procedures to minimize light exposure. |
Data Presentation
Table 1: Solubility of Nifedipine in Various Solvents
| Solvent | Solubility at 20°C (g/L) | Reference |
| Acetone | 250 | [2][4] |
| Methylene Chloride | 160 | [2][4] |
| Chloroform | 140 | [2][4] |
| Ethyl Acetate | 50 | [2][4] |
| Methanol | 26 | [2][4] |
| Ethanol | 17 | [2][4] |
| Water | Practically Insoluble | [2][4] |
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL | [2] |
Table 2: Stability of Nifedipine in Different Formulations and Conditions
| Formulation / Condition | Storage Temperature | Light Condition | Container | % Nifedipine Remaining | Time | Reference |
| Cardioplegic Solution | 4°C | Protected from light | Plastic Bag | < 90% | ~6 hours | |
| Oral Solution (10 mg/mL) | 22-25°C | Fluorescent lighting | Amber Glass Bottle | > 90% | 35 days | [3][5] |
| Oral Solution (10 mg/mL) | 22-25°C | Fluorescent lighting | Amber Syringe (Foil-wrapped) | > 90% | 14 days | [3][5] |
| Oral Solution (10 mg/mL) | 22-25°C | Fluorescent lighting | Amber Syringe (Not wrapped) | < 80% | 7 days | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Low-actinic glassware (e.g., amber glass vial)
-
Vortex mixer
-
Aluminum foil
Procedure:
-
Work under low-actinic light. Perform all steps in a dark room with a golden fluorescent or yellow light source.
-
Weigh the desired amount of this compound powder using an analytical balance. For 1 mL of a 50 mg/mL solution, weigh 50 mg.
-
Transfer the powder to a pre-weighed, sterile, low-actinic glass vial.
-
Add the required volume of DMSO to the vial. For a 50 mg/mL solution, add DMSO to reach a final volume of 1 mL.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.
-
Once dissolved, immediately wrap the vial in aluminum foil to provide an additional barrier against light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at 2-8°C. For best results, use the solution on the day of preparation.
Protocol 2: Stability Assessment by HPLC (Forced Degradation Study)
Objective: To assess the stability of an this compound solution under various stress conditions.
Methodology: This protocol outlines a general procedure for a forced degradation study. The target degradation is typically 5-20%.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the appropriate stress medium to a working concentration (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2-6 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the working solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the working solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the working solution (in a neutral solvent) at an elevated temperature (e.g., 80°C) for a specified period, protected from light.
-
Photodegradation: Expose the working solution to a light source that provides combined UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. HPLC Analysis:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water is common. A typical ratio is 65:35 (v/v).[3]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength where nifedipine absorbs strongly, such as 235 nm or 335-350 nm.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of undegraded this compound to determine its retention time and peak area.
-
Inject each of the stressed samples.
-
Analyze the resulting chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining in each sample relative to the unstressed control.
-
Visualizations
Caption: Simplified photodegradation pathways of Nifedipine.
Caption: Workflow for assessing this compound stock solution stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Safety of nifedipine in patients with hypertension: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low recovery of m-Nifedipine in solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of m-Nifedipine during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my recovery of this compound lower than expected?
Low recovery of this compound during SPE can be attributed to several factors, often related to its specific physicochemical properties. The most common causes include photodegradation, improper pH of the sample or solvents, suboptimal choice of SPE sorbent, inefficient elution, and issues with the wash steps. It is crucial to systematically evaluate each step of your protocol to pinpoint the source of analyte loss.
Q2: I suspect photodegradation is affecting my results. How can I minimize this?
This compound is known to be extremely sensitive to ultraviolet and visible light (up to 450 nm), which can lead to its degradation into inactive derivatives.[1][2][3] This is a primary cause of low recovery.
Troubleshooting Steps:
-
Work under controlled lighting: Perform all experimental steps, from sample preparation to final analysis, under amber or yellow light, or in a dark room.[2]
-
Use amber-colored labware: Employ amber glass vials and collection tubes to protect the sample and extracts from light exposure.[2]
-
Minimize exposure time: The overall exposure to standard laboratory lighting should be kept to an absolute minimum.[2]
Q3: What is the optimal pH for loading this compound onto a reversed-phase SPE cartridge?
For reversed-phase SPE using sorbents like C18 or C2, maintaining the correct pH is critical for good retention. For this compound, a slightly acidic to neutral pH is generally recommended. A validated high-performance liquid chromatography (HPLC) method following SPE utilized a phosphate buffer at pH 4.8 for the mobile phase, suggesting that a similar pH for sample loading would be appropriate.[4]
Troubleshooting Steps:
-
Adjust sample pH: Ensure your sample is adjusted to a pH range of 4.5-7.0 before loading it onto the SPE cartridge.
-
Buffer your sample: If your sample matrix has a variable pH, consider buffering it to maintain a consistent pH during loading.
Q4: My analyte is being lost during the wash step. What should I do?
Analyte loss during the wash step typically occurs if the wash solvent is too strong (i.e., has too high a percentage of organic solvent), causing the this compound to be prematurely eluted.
Troubleshooting Steps:
-
Decrease organic solvent percentage: Reduce the concentration of the organic solvent (e.g., methanol, acetonitrile) in your wash solution. The goal is to wash away interferences without eluting the analyte.
-
Use a purely aqueous wash: A wash step with water or a weak buffer can be effective at removing polar interferences without affecting the retained this compound.
Q5: I am not getting complete elution of this compound from the cartridge. How can I improve my elution step?
Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between this compound and the sorbent.
Troubleshooting Steps:
-
Increase elution solvent strength: Increase the percentage of organic solvent in your elution solution. Methanol and acetonitrile are common choices. For reversed-phase SPE, elution solvents with higher non-polar character are more effective.
-
Try a different elution solvent: If increasing the concentration of your current solvent is not effective, try a different one. For example, if methanol is not providing complete recovery, acetonitrile could be tested.
-
Increase elution volume: Use a larger volume of the elution solvent or perform multiple elutions with smaller volumes and combine the fractions.
-
Incorporate a "soak" step: Allow the elution solvent to sit in the sorbent bed for a few minutes before the final elution. This can improve the interaction between the solvent and the analyte, leading to better recovery.
Quantitative Data Summary
The following table summarizes recovery data for this compound under different SPE conditions, as reported in various studies.
| Sorbent Type | Elution Solvent | Reported Recovery (%) | Reference |
| C18 | Not Specified | > 93.9% | [5] |
| C2 | Acetonitrile/Phosphate Buffer pH 7 (65:35, v/v) | > 90% | [6] |
| Not Specified | Acetonitrile (for protein precipitation) | 101.89% | [7] |
Detailed Experimental Protocol: SPE of this compound from Plasma
This protocol is a synthesized example based on established methods for the extraction of this compound for subsequent HPLC analysis.[4][5][6]
Materials:
-
SPE Cartridges: C18 or C2
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Phosphate Buffer (e.g., 0.02 M KH2PO4, adjusted to pH 4.8)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Do not allow the cartridge to dry.
-
Follow with 3 mL of deionized water.
-
-
Cartridge Equilibration:
-
Pass 3 mL of phosphate buffer (pH 4.8) through the cartridge.
-
Ensure the sorbent bed does not dry out before sample loading.
-
-
Sample Loading:
-
Pre-treat plasma sample as necessary (e.g., dilution with phosphate buffer).
-
Load the sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Elute the this compound with 2-4 mL of a strong organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Collect the eluate in an amber vial.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
-
Visual Guides
Troubleshooting Workflow for Low this compound Recovery
References
- 1. Photoreactivity of nifedipine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
Technical Support Center: Minimizing Photodegradation of m-Nifedipine in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the photodegradation of m-Nifedipine in cell culture experiments. The following information is designed to troubleshoot common issues and answer frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color in the incubator?
A1: Nifedipine is a photosensitive compound that degrades upon exposure to light, particularly in the UVA range (315-400 nm).[1][2] Standard laboratory lighting, including fluorescent lights found in biosafety cabinets and some incubators, can emit sufficient light to cause degradation.[1][3] This degradation process involves the oxidation of the dihydropyridine ring, leading to the formation of inactive byproducts such as dehydronifedipine and dehydronitrosonifedipine, which can cause a visible color change in the solution.[1][2][4][5]
Q2: What are the primary degradation products of this compound and are they toxic to my cells?
A2: The main photodegradation products of nifedipine are dehydronifedipine (also referred to as nitro-phenyl derivative) and dehydronitrosonifedipine (nitroso-phenyl derivative).[2][5][6][7] These products are considered pharmacologically inactive.[1][4] While generally considered less toxic than the parent compound, the complete toxicological profile of all degradation byproducts in every cell line is not fully established.[8] One study has suggested that nitrosonifedipine (NO-NIF) can convert to a radical with antioxidant properties in human umbilical vein endothelial cells (HUVECs).[9] However, to ensure that the observed cellular effects are solely due to this compound, it is crucial to minimize degradation.
Q3: Can the photodegradation of this compound affect my experimental results?
A3: Yes, significantly. The degradation of this compound leads to a decrease in its effective concentration, which can result in a diminished or complete loss of its intended pharmacological effect.[2][10][11] This can lead to inaccurate dose-response curves, underestimation of efficacy, and poor reproducibility between experiments.
Q4: How quickly does this compound degrade in solution?
A4: The degradation rate is dependent on several factors, including light intensity, wavelength, solvent, and concentration.[3][12][13] In a methanol solution exposed to artificial sunlight, significant degradation can occur within minutes.[14] In an ethanol solution under a fluorescent lamp, complete photo-oxidation can occur within 4 hours.[3][12] The kinetics of degradation can be complex, often starting as a zero-order reaction and transitioning to a pseudo-first-order reaction at lower concentrations.[12][15]
Q5: Are there any alternatives to this compound that are more photostable?
A5: While all 1,4-dihydropyridines exhibit some degree of photosensitivity, newer generations are being developed with improved stability profiles.[16] If your experimental design allows, you could investigate other calcium channel blockers. However, if this compound is essential, the focus should be on implementing rigorous light protection protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Photodegradation of this compound stock or working solutions. | Prepare fresh dilutions of this compound in culture medium for each experiment. Protect all solutions from light at all times using amber tubes, aluminum foil, and by working under subdued lighting.[17] |
| No observable effect at expected concentrations | Loss of active this compound due to photodegradation. | Confirm the concentration of your this compound solution before and after the experiment using a validated analytical method like HPLC. Ensure all experimental steps are performed with light protection. |
| Precipitation of this compound in culture medium | Low aqueous solubility of this compound, especially at higher concentrations. The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration is non-toxic and kept low (typically below 0.5%).[17] Prepare a more concentrated stock to minimize the volume added. Ensure the pH of the medium is stable.[17] |
| Unexpectedly high cell death | The cell line may be highly sensitive to this compound or the solvent. | Perform a dose-response study starting with very low concentrations. Run a vehicle control (medium with the same final concentration of solvent) to assess solvent toxicity.[17] |
Experimental Protocols
Protocol 1: Preparation and Handling of Light-Sensitive this compound Solutions
-
Preparation of Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. Perform this step in a dark room or under a yellow incandescent light to prevent unintentional photodegradation.[1]
-
Use amber-colored vials or wrap clear vials completely in aluminum foil.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[17]
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions in pre-warmed cell culture medium in a darkened biosafety cabinet or a cabinet with the fluorescent light turned off.
-
Use opaque or amber-colored tubes for dilutions.
-
-
Cell Treatment:
-
Add the final this compound working solution to the cell culture plates.
-
Immediately return the plates to a light-protected incubator. If the incubator has a light, ensure it is turned off or cover the plates with an opaque box.
-
Protocol 2: Assessing the Photostability of this compound in Cell Culture Medium
This protocol helps determine the rate of degradation under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your specific cell culture medium at the highest concentration you plan to use.
-
Dispense the solution into two sets of culture plates or vials.
-
Set A (Exposed): Place these samples under the same lighting conditions as your typical experiment (e.g., in the biosafety cabinet for a specific duration, in the incubator with the light on).
-
Set B (Dark Control): Wrap these samples completely in aluminum foil and place them in the same location as Set A to control for temperature-related degradation.[18]
-
-
Time Points:
-
Collect samples from both sets at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
Immediately after collection, analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
-
Data Interpretation:
-
Compare the concentration of this compound in the exposed samples to the dark control samples at each time point to quantify the extent of photodegradation.
-
Quantitative Data Summary
Table 1: Factors Influencing this compound Photodegradation
| Factor | Effect on Degradation | Reference |
| Light Source | Degradation is most significant under UVA light (315-400 nm). Fluorescent and tungsten lamps can also cause degradation. | [1][2][5] |
| Solvent | Degradation is generally faster in solution compared to the solid state. The type of solvent can influence the rate. | [12][14] |
| Concentration | Kinetics can be concentration-dependent, shifting from zero-order at high concentrations to pseudo-first-order at lower concentrations. | [12][15] |
| pH | Aqueous solutions of nifedipine have been shown to photo-oxidize fastest at pH 2. | [3] |
| Physical State | Amorphous nifedipine degrades faster than its crystalline form. | [19] |
Table 2: Photostabilization Strategies for Nifedipine
| Strategy | Example | Mechanism of Protection | Reference |
| Photoprotectants | Quercetin, Avobenzone (BMDBM) | Competitive absorption of photons, preventing photoexcitation of nifedipine. | [1] |
| Microencapsulation | Ethyl cellulose, Pectin, Gelatin | Physical barrier preventing light from reaching the drug. | [4] |
| Inclusion Complexes | β-cyclodextrin | Encapsulation of the nifedipine molecule, shielding it from light. | [6][20] |
| Solid Dispersions | Porous Calcium Silicate | Screening effect by the porous structure, blocking light. | [21] |
| Opaque Containers | Amber PET, Covered Amber PET | Blocking the transmission of light to the formulation. | [22][16] |
Visualizations
Caption: Workflow for handling this compound to minimize photodegradation.
References
- 1. Development of a UV-Stabilized Topical Formulation of Nifedipine for the Treatment of Raynaud Phenomenon and Chilblains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. Antioxidant effects of photodegradation product of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectrophotometric study of the photodecomposition kinetics of nifedipine [periodicos.capes.gov.br]
- 13. Method of kinetic analysis of photodegradation: nifedipine in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. q1scientific.com [q1scientific.com]
- 19. Photostability of crystalline versus amorphous nifedipine and nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photostable Solid Dispersion of Nifedipine by Porous Calcium Silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for m-Nifedipine quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard (IS) for the accurate quantification of m-Nifedipine.
Frequently Asked Questions (FAQs)
Q1: What is the role of an internal standard in this compound quantification?
An internal standard is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown samples) before sample processing.[1][2] Its primary purpose is to correct for variability that can occur during sample preparation, extraction, injection, and analysis, thereby enhancing the accuracy and precision of the quantification of this compound.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process.[1]
Q2: What are the key characteristics of a suitable internal standard for this compound?
An ideal internal standard for this compound should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure similar behavior during extraction and chromatography.[3]
-
Co-elution (for LC-MS/MS): It should ideally co-elute with this compound to experience similar matrix effects.[4]
-
No Interference: It should not interfere with the detection of this compound or other components in the sample matrix.
-
Stable Isotope-Labeled (SIL) is Preferred: A SIL version of this compound (e.g., deuterated Nifedipine) is considered the "gold standard" as it has nearly identical physicochemical properties and extraction recovery.[1][3][4]
-
Commercially Available and High Purity: The internal standard should be readily available in high purity to avoid introducing interfering substances.[1]
Q3: What are some common internal standards used for this compound quantification?
Several compounds have been successfully used as internal standards for the quantification of this compound in various biological matrices. The choice often depends on the analytical platform (e.g., LC-MS/MS) and the specific matrix being analyzed.
| Internal Standard | Analyte | Matrix | Analytical Method | Reference |
| Acetaminophen | Nifedipine | Human Plasma | HPLC-MS/MS | [5][6] |
| Amlodipine | Nifedipine | Human Plasma | LC-MS/MS | [7] |
| Nitrendipine | Nifedipine | Human Plasma and Amniotic Fluid | LC-MS/MS | [8] |
| Nisoldipine | Nifedipine | Human Serum | HPLC | [8] |
| Tolterodine | Nifedipine | Human Plasma | LC-MS/MS | [9] |
| Zaferolukast | Nifedipine | Human Plasma | LC-MS/MS | [10] |
| Deuterated Nifedipine | Nifedipine | (Not specified) | LC-MS | [4][11] |
Troubleshooting Guide
This guide addresses common issues encountered when selecting and using an internal standard for this compound quantification.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in internal standard response | Pipetting or spiking errors. | Review pipetting technique and ensure proper calibration of pipettes. Re-prepare and re-analyze affected samples.[1] |
| Inconsistent extraction recovery. | Optimize and validate the extraction procedure to ensure robustness. Ensure consistent pH, solvent volumes, and mixing times.[1] | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects using post-extraction spike experiments. Consider a more rigorous sample cleanup or a different internal standard that better tracks the analyte's behavior in the matrix.[1][12] | |
| Poor accuracy and precision | Unsuitable internal standard. | The selected IS may not be adequately compensating for variability. Consider a stable isotope-labeled internal standard or a structural analog with closer physicochemical properties to Nifedipine.[3] |
| Cross-talk between analyte and IS MRM transitions. | Select different precursor and product ions for the analyte and/or IS to ensure specificity.[1] | |
| Internal standard peak interferes with analyte peak | Co-elution with isobaric interference. | If not using a SIL-IS, modify chromatographic conditions to achieve separation. If using a SIL-IS, ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. |
| No or low internal standard signal | Incorrect spiking of the internal standard. | Verify the concentration and addition of the IS solution to the samples. |
| Degradation of the internal standard. | Nifedipine and its analogs are known to be light-sensitive.[13] Ensure proper storage and handling of the IS to prevent degradation. |
Experimental Protocols
Protocol 1: Evaluation of a Potential Internal Standard
This protocol outlines the steps to assess the suitability of a chosen internal standard for this compound quantification.
Caption: Workflow for the evaluation of a potential internal standard.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a series of calibration standards of this compound at different concentrations in the biological matrix of interest.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Spike a known and consistent amount of the potential internal standard into all calibration standards, QC samples, and blank matrix samples.
-
-
Sample Extraction:
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method. Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Evaluation:
-
Linearity: Plot the peak area ratio (this compound/IS) against the concentration of this compound for the calibration standards. The curve should be linear with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).[5]
-
Matrix Effect: Compare the response of the analyte in a post-extraction spiked sample to that in a neat solution to determine if ion suppression or enhancement is occurring.[1] The internal standard should effectively compensate for any observed matrix effects.
-
Recovery: Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.[6] The recovery of the internal standard should be consistent and similar to that of this compound.
-
Logical Relationship for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting a suitable internal standard.
Caption: Decision tree for selecting an internal standard for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Enhancing the dissolution rate of m-Nifedipine from solid dispersions
Welcome to the technical support center for enhancing the dissolution rate of m-Nifedipine using solid dispersion technology. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the dissolution of my pure this compound so low?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but poor aqueous solubility (around 5.6 µg/ml at pH 7).[1] This low solubility is often the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and inconsistent bioavailability when administered in its crystalline form.[2][3][4]
Q2: How does forming a solid dispersion enhance the dissolution rate of this compound?
A2: Solid dispersions improve dissolution by dispersing the drug in a hydrophilic carrier matrix. This process can:
-
Reduce Particle Size: Dispersing the drug at a molecular level in the carrier effectively reduces it to the smallest possible particle size, increasing the surface area available for dissolution.
-
Increase Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
-
Convert to Amorphous Form: The manufacturing process can convert the crystalline drug into a higher-energy, more soluble amorphous form.[2][5] The absence of a crystalline structure means less energy is required for the drug molecules to dissolve.
-
Inhibit Recrystallization: The carrier can prevent the amorphous drug from converting back to its less soluble crystalline form, especially during storage or dissolution.[2][6]
Q3: Which polymers are most effective for this compound solid dispersions?
A3: Several hydrophilic polymers have been successfully used to enhance nifedipine dissolution. The choice of polymer is critical and depends on the preparation method and desired release profile. Commonly effective polymers include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to inhibit drug crystallization and form amorphous solid dispersions.[2][6] Lower molecular weight PVPs (e.g., K12-K25) have been shown to provide faster dissolution rates.[2][7]
-
Polyethylene Glycols (PEGs): Particularly PEG 4000 and PEG 6000 are frequently used, often with the fusion method, and have demonstrated a marked increase in dissolution rate.[3][8][9][10]
-
Hydroxypropyl Methylcellulose (HPMC): Effective in creating amorphous dispersions and sustaining supersaturation.[6][11] It has shown high compatibility with nifedipine.[6]
-
Poloxamers (e.g., Poloxamer 188, Poloxamer 407): These surfactants can significantly enhance drug solubility and dissolution.[5][8]
-
Other carriers: Gelucire 44/14, Solutol HS-15, and Vitamin E TPGS have also been shown to be effective.[2][12]
Troubleshooting Guide
Problem 1: My solid dispersion shows poor or inconsistent dissolution enhancement.
| Potential Cause | Troubleshooting Step |
| Incomplete Conversion to Amorphous State: The drug remains partially crystalline within the dispersion. | 1. Verify Amorphous State: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of the drug's melting peak in DSC and characteristic crystalline peaks in PXRD confirms an amorphous state.[3][5][13] 2. Optimize Preparation Method: For the fusion method, ensure the temperature is high enough to melt both the drug and carrier completely.[2] Rapid cooling (quenching) is often necessary to lock the drug in an amorphous state.[9] 3. Increase Carrier Ratio: A higher proportion of the carrier can better inhibit drug crystallization.[2][7] |
| Drug Recrystallization During Dissolution: The amorphous drug converts back to its stable crystalline form in the dissolution medium. | 1. Select a Better Crystallization Inhibitor: Polymers like HPMC and PVP are excellent at maintaining a supersaturated state and inhibiting crystallization.[6] 2. Incorporate a Surfactant: Adding a surfactant like Polysorbate (PS) 20 or Sodium Lauryl Sulfate (SLS) can improve wettability and help maintain solubility.[3][13] |
| Poor Polymer/Carrier Choice: The selected polymer has low compatibility with nifedipine. | 1. Assess Drug-Polymer Compatibility: DSC can be used to assess the miscibility of the drug and polymer.[6] 2. Test Different Polymers: The effectiveness of polymers can be ranked. For example, one study found the order of performance to be HPMC > PVP > PVA.[6][11] |
| High Viscosity of Polymer: High molecular weight polymers (e.g., high K-value PVPs) can form a viscous gel layer that impedes drug release. | 1. Use a Lower Molecular Weight Grade: Studies show that lower K-value PVPs result in faster dissolution.[2][7] 2. Increase Stirring Rate: In experimental setups, increasing the paddle speed can help overcome the viscous boundary layer.[2] |
Problem 2: The solid dispersion is physically unstable and shows signs of crystallization upon storage.
| Potential Cause | Troubleshooting Step |
| Phase Separation/Recrystallization: The amorphous system is thermodynamically unstable and tends to revert to a lower energy crystalline state over time. | 1. Choose a Polymer with a High Glass Transition Temperature (Tg): A higher Tg of the mixture generally leads to better stability. 2. Ensure Homogeneous Mixing: In fusion methods, ensure the drug is fully dissolved in the molten carrier. In solvent methods, use a common solvent for both drug and carrier. 3. Control Storage Conditions: Store the solid dispersion in a cool, dry place, as temperature and humidity can accelerate recrystallization. One study showed that after six months at room temperature, solid dispersions with PEG 6000 showed no change in dissolution rate.[9] |
Quantitative Data Summary
The following tables summarize the dissolution enhancement of this compound from various solid dispersion formulations found in the literature.
Table 1: Effect of Carrier Type and Ratio on Nifedipine Dissolution
| Carrier | Drug:Carrier Ratio | Preparation Method | Dissolution (% released) | Time (min) | Reference |
| Pure Nifedipine | - | - | 8.37% | 60 | [8] |
| PEG 6000 | 1:1 | Co-precipitation | 61.11% | 60 | [8] |
| Poloxamer 407 | 1:1 | Co-precipitation | 98.76% | 60 | [8] |
| AMCP | 1:4 | Solvent Evaporation | 58.19% | 120 | [13] |
| AMCP + 0.6% PS20 | 1:4 | Solvent Evaporation | 95.25% | 120 | [13] |
| PEG 6000 | 5:95 | Solvent Evaporation | ~90% (estimated) | 30 | [3] |
| Urea | F2 Formulation | Fusion | 90.9% | 60 | [14] |
Table 2: Comparison of Preparation Methods
| Carrier | Drug:Carrier Ratio | Preparation Method | Key Finding | Reference |
| PEG 6000 | 5:95 | Solvent | Highest in vitro dissolution rate. | [3][4] |
| PEG 6000 | 5:95 | Fusion | Highest in vivo absorption in rabbits. | [3][4] |
| Various | - | Fusion | Requires heating above the melting point of components to be effective. Rapid cooling prevents recrystallization. | [2][9] |
| Various | - | Solvent Evaporation | A versatile method that avoids thermal degradation of the drug. | [15][16] |
Experimental Protocols
1. Preparation of Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K-30) to enhance its dissolution.
-
Materials: this compound, PVP K-30, Ethanol (or a suitable common solvent).
-
Procedure:
-
Accurately weigh the desired amounts of this compound and PVP K-30 to achieve the target drug-to-carrier ratio (e.g., 1:4).
-
Dissolve both the drug and the carrier in a minimal amount of ethanol in a beaker with stirring until a clear solution is obtained.[8][15]
-
Evaporate the solvent using a water bath set to a controlled temperature (e.g., 40-42°C) with occasional stirring.[15]
-
Once a dried mass is formed, place it in an oven at a slightly elevated temperature (e.g., 40°C) for several hours to remove any residual solvent.[15]
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size and store it in a desiccator until further analysis.[15]
-
2. Preparation of Solid Dispersion by Fusion (Melt) Method
-
Objective: To prepare a solid dispersion by melting the drug and carrier together.
-
Materials: this compound, Polyethylene Glycol (PEG 6000).
-
Procedure:
-
Accurately weigh this compound and PEG 6000 for the desired ratio (e.g., 1:8).[1]
-
Place the carrier (PEG 6000) in a porcelain dish and heat it on a water bath until it melts completely (around 70°C).[1]
-
Add the nifedipine powder to the molten carrier and stir continuously until a clear, homogenous melt is obtained.[1]
-
Immediately transfer the dish to an ice bath to induce rapid cooling and solidification of the melt. This "quenching" step is crucial to prevent drug crystallization.[9]
-
Scrape the solidified mass from the dish.
-
Pulverize, sieve, and store the resulting powder in a desiccator.
-
3. In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of the prepared solid dispersion against the pure drug.
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (without pepsin) or other suitable buffer.[8]
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 100 rpm).[8]
-
Place an accurately weighed amount of the solid dispersion or pure drug (equivalent to a specific dose, e.g., 10 mg of nifedipine) into the dissolution vessel.[8]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[8]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved nifedipine using a validated analytical method, such as UV-Vis spectrophotometry.
-
Visualized Workflows
Caption: Workflow for Solid Dispersion Development and Testing.
Caption: Troubleshooting Poor Dissolution Performance.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jfda-online.com [jfda-online.com]
- 3. Improving the dissolution and bioavailability of nifedipine using solid dispersions and solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Influence of water-soluble polymers on the dissolution of nifedipine solid dispersions with combined carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Water-Soluble Polymers on the Dissolution of Nifedipine Solid Dispersions with Combined Carriers [jstage.jst.go.jp]
- 12. tandfonline.com [tandfonline.com]
- 13. Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation development and evaluation of nifedipine solid dispersion [wisdomlib.org]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Methods for the Analysis of m-Nifedipine
A comprehensive review of analytical methodologies for the quantification of m-Nifedipine, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions for their analytical needs.
The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. For the calcium channel blocker this compound, both HPLC and UPLC methods have been developed and validated. This guide presents a cross-validation perspective by comparing the experimental parameters and performance characteristics of these two powerful analytical techniques, based on established methodologies.
Experimental Protocols
The successful implementation of any analytical method relies on a detailed and robust protocol. Below are the summarized experimental conditions for both HPLC and UPLC analysis of this compound, compiled from various validated methods.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent HPLC method for the determination of nifedipine utilizes a reversed-phase approach. The separation is typically achieved on a C18 column.[1][2] A common mobile phase consists of a mixture of methanol and water, often in a 70:30 v/v ratio, with the pH adjusted to 3.0 using orthophosphoric acid.[1] Detection is commonly carried out using a UV detector at a wavelength of 235 nm or 238 nm.[1] The flow rate is generally maintained around 1.0 mL/min.[3]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC methods offer the advantage of faster analysis times and improved resolution. For nifedipine, a stability-indicating UPLC assay method has been developed using a Sunniest C-18-HT (50 x 2.1mm, 2µm) column with gradient elution.[4][5] Another method employs a Waters Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm particle size) with an isocratic mobile phase of 4.0 mM ammonium acetate-acetonitrile (15:85, v/v).[6] UV detection for UPLC methods is often set at 335 nm.[4][5] The significantly smaller particle size of the UPLC column packing allows for much faster run times, often around 1.2 minutes.[6]
Method Validation and Performance Comparison
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[7][8][9] The following tables summarize the key validation parameters for both HPLC and UPLC methods for this compound analysis, as reported in the literature. These parameters are defined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | Shim-Pack CLC, ODS (C18), 5 µm, 250×4.6mm[1] | Waters Acquity UPLC BEH C18, 1.7 µm, 50 × 2.1 mm[6] |
| Mobile Phase | Methanol: Water (70:30 v/v), pH 3.0 with Orthophosphoric Acid[1] | 4.0 mM Ammonium Acetate: Acetonitrile (15:85, v/v)[6] |
| Flow Rate | 1.0 mL/min | Not explicitly stated, but run time is 1.2 min[6] |
| Detection Wavelength | 238 nm[1] | Not explicitly stated for this method, but another UPLC method uses 335 nm[4][5] |
| Retention Time | 3.401 min[1] | < 1.2 min[6] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method |
| Linearity Range | 5-40 µg/ml[1] | 0.050-150 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.995 (as per ICH guidelines)[8] | Not explicitly stated, but implied by validation[6] |
| Accuracy (% Recovery) | 99.2-99.8%[1] | Mean extraction recovery of 95.6%[6] |
| Precision (%RSD) | < 2%[1] | Not explicitly stated, but method is described as rugged[6] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.050 ng/mL[6] |
Logical Workflow for Cross-Validation
The process of cross-validating an existing HPLC method with a new UPLC method involves a series of logical steps to ensure the new method is fit for purpose and provides equivalent or superior results. The following diagram illustrates this workflow.
Caption: Workflow for the cross-validation of an HPLC and UPLC method.
Conclusion
The choice between HPLC and UPLC for the analysis of this compound will depend on the specific requirements of the laboratory.
HPLC methods are well-established, robust, and suitable for routine quality control where high throughput is not the primary concern. The instrumentation is widely available and the methods are generally less complex to develop.
UPLC offers significant advantages in terms of speed and resolution. The much shorter run times can dramatically increase sample throughput, which is highly beneficial in a drug development setting. The improved sensitivity, as indicated by a lower LOQ, allows for the detection and quantification of impurities at lower levels.[6]
This guide provides a foundational comparison based on available data. For a definitive cross-validation, it is imperative that the same batch of this compound is analyzed using both a validated HPLC and a validated UPLC method within the same laboratory. The results should then be statistically compared to confirm the equivalence or superiority of the chosen method.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ijdra.com [ijdra.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Efficacy Analysis of Nifedipine and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nifedipine with other prominent calcium channel blockers (CCBs), including amlodipine, verapamil, and diltiazem. This analysis is supported by experimental data from clinical trials to assist researchers and drug development professionals in their understanding of the relative performance of these agents in the management of hypertension and stable angina.
Executive Summary
Nifedipine, a dihydropyridine calcium channel blocker, primarily exerts its therapeutic effects through potent vasodilation by blocking L-type calcium channels in vascular smooth muscle. This mechanism of action is shared by other dihydropyridines like amlodipine. In contrast, non-dihydropyridine CCBs, such as verapamil and diltiazem, exhibit a more balanced effect on both vascular smooth muscle and cardiac tissue, leading to vasodilation as well as negative inotropic and chronotropic effects on the heart.[1][2][3]
Clinical evidence demonstrates that while all these CCBs are effective in lowering blood pressure and reducing anginal symptoms, their distinct pharmacological profiles result in differences in efficacy, side effects, and clinical applications.[4][5][6] Nifedipine and other dihydropyridines are generally more potent vasodilators, whereas non-dihydropyridines have the additional benefit of heart rate control.[3][7] The choice between these agents is often guided by the patient's specific cardiovascular profile and comorbidities.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative clinical trials, offering a clear overview of the relative efficacy of nifedipine and other CCBs in the treatment of hypertension and stable angina.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Parameter | Nifedipine (Extended-Release) | Amlodipine | Verapamil | Diltiazem |
| Mean Systolic Blood Pressure Reduction | -15.5 mmHg to -20.6 mmHg | -15.7 mmHg to -19.5 mmHg | Variable, generally comparable to nifedipine | Variable, generally comparable to nifedipine |
| Mean Diastolic Blood Pressure Reduction | -6.7 mmHg to -17 mmHg | -7.5 mmHg to -13.3 mmHg | Significantly more than nifedipine in some studies | Variable, generally comparable to nifedipine |
| Effect on Heart Rate | No significant change or slight reflex tachycardia | No significant change | Significant decrease | Slight decrease |
Note: Blood pressure reduction can vary based on the specific formulation, dosage, and patient population.
Table 2: Comparative Efficacy in Stable Angina
| Parameter | Nifedipine | Amlodipine | Verapamil | Diltiazem |
| Reduction in Anginal Attacks per Week | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| Increase in Exercise Duration | Significant increase | Significant increase | Significant increase | Significant increase |
| Nitroglycerin Consumption | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
Note: Efficacy in stable angina is generally comparable among these CCBs when titrated to optimal doses.[5][6]
Table 3: Common Side Effect Profiles
| Side Effect | Nifedipine | Amlodipine | Verapamil | Diltiazem |
| Peripheral Edema | More common | Common | Less common | Less common |
| Headache | More common | Common | Less common | Less common |
| Flushing | More common | Common | Less common | Less common |
| Dizziness | Common | Common | Common | Common |
| Constipation | Less common | Less common | More common | Less common |
| Bradycardia/AV Block | Rare | Rare | More common | Common |
| Reflex Tachycardia | Possible (especially with short-acting formulations) | Rare | No | No |
Note: The incidence and severity of side effects are often dose-dependent.[8][9][10]
Experimental Protocols
The methodologies for clinical trials comparing the efficacy of calcium channel blockers in hypertension and stable angina generally follow a structured approach to ensure robust and unbiased results.
Generalized Protocol for a Comparative Hypertension Trial
A typical study design is a multicenter, randomized, double-blind, parallel-group trial.
-
Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years) with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg).
-
Exclusion Criteria: Secondary hypertension, recent myocardial infarction or stroke, significant renal or hepatic impairment, and contraindications to any of the study medications.
-
-
Study Procedure:
-
Washout Period: A 2-4 week period where all previous antihypertensive medications are discontinued.
-
Placebo Run-in: A single-blind placebo phase of 2-4 weeks to establish baseline blood pressure and ensure patient compliance.
-
Randomization: Eligible patients are randomly assigned to receive one of the study drugs (e.g., nifedipine extended-release, amlodipine, verapamil SR, or diltiazem CD).
-
Dose Titration: The study drug is initiated at a low dose and titrated upwards over several weeks to achieve a target blood pressure (e.g., <140/90 mmHg) or until the maximum tolerated dose is reached.
-
Treatment Duration: The maintenance phase typically lasts for 8-12 weeks.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change from baseline in trough sitting diastolic and systolic blood pressure.
-
Secondary Efficacy Endpoints: 24-hour ambulatory blood pressure monitoring to assess the consistency of blood pressure control.
-
Safety Assessments: Monitoring of adverse events, vital signs (including heart rate), electrocardiograms (ECGs), and laboratory parameters at regular intervals.
-
Generalized Protocol for a Comparative Stable Angina Trial
The design for a stable angina trial is often a randomized, double-blind, placebo-controlled, crossover study.
-
Participant Selection:
-
Inclusion Criteria: Patients with a history of chronic stable angina, reproducible positive exercise tolerance test (ETT) for ischemia (e.g., ≥1 mm ST-segment depression).
-
Exclusion Criteria: Unstable angina, recent myocardial infarction, severe heart failure, and contraindications to the study medications.
-
-
Study Procedure:
-
Placebo Run-in: A 1-2 week single-blind placebo period to establish baseline exercise capacity and angina frequency.
-
Randomization and Crossover: Patients are randomized to a sequence of treatment periods (e.g., nifedipine, diltiazem, placebo), each lasting for a specified duration (e.g., 4-6 weeks), separated by a washout period.
-
Dose Titration: Doses of the study medications are titrated to maximally effective and tolerated levels.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change in total exercise duration on a standardized ETT protocol (e.g., Bruce protocol).
-
Secondary Efficacy Endpoints: Time to onset of angina during ETT, time to 1 mm ST-segment depression, frequency of anginal attacks, and consumption of short-acting nitrates recorded in patient diaries.
-
Safety Assessments: Monitoring of adverse events, vital signs, and ECGs.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways of calcium channel blockers and a typical experimental workflow for a comparative clinical trial.
Caption: Mechanism of action of dihydropyridine and non-dihydropyridine CCBs.
Caption: Generalized workflow of a comparative clinical trial for CCBs.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. buzzrx.com [buzzrx.com]
- 4. Calcium channel blockers: differences between subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antianginal efficacy of four calcium antagonists and propranolol in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openheart.bmj.com [openheart.bmj.com]
- 7. meded101.com [meded101.com]
- 8. droracle.ai [droracle.ai]
- 9. goodrx.com [goodrx.com]
- 10. Comparison of early side effects with amlodipine and nifedipine retard in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stability: A Comparative Guide to Assay Validation for Nifedipine
An Objective Analysis of Methodologies for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the validation of stability-indicating assay methods is paramount to ensure the safety, efficacy, and shelf-life of drug products. This guide provides a comprehensive comparison of validated analytical methods for the determination of Nifedipine, a widely used calcium channel blocker. While the initial query specified "m-Nifedipine," a positional isomer of Nifedipine, a thorough review of publicly available scientific literature revealed a lack of specific stability-indicating assay validation data for this particular isomer. As a relevant and informative alternative, this guide focuses on the extensively studied and official drug substance, Nifedipine.
The data presented herein is collated from various scientific studies and aims to offer a clear, objective comparison of different analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the stability testing of Nifedipine.
Comparative Analysis of Validated Stability-Indicating Methods
The following tables summarize the key performance parameters of various analytical methods validated for the quantification of Nifedipine in the presence of its degradation products. These parameters are crucial in assessing the reliability, accuracy, and robustness of an assay.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 Column | C18 Column | C18 Hypersil BDS column |
| Mobile Phase | Methanol:Water (70:30 v/v) | Methanol:Water (70:30, v/v) | Buffer (pH 3.0):Methanol (50:50) |
| Detection Wavelength | 238 nm | 262 nm | Not Specified |
| Linearity Range | 5-40 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | >0.999 | Not Specified | 0.998 |
| Accuracy (% Recovery) | 99.2-99.8% | Within acceptable ranges | 99.87-100.17 % |
| Precision (%RSD) | < 2% | Within acceptable ranges | Not Specified |
| LOD | Not Specified | Not Specified | 0.18µg/ml |
| LOQ | Not Specified | Not Specified | 0.55µg/ml |
Table 2: Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Sunniest C-18-HT, 2µm (50 x 2.1mm) | Acquity Shield RP18 (50 × 3.0 mm 1.7 µm) |
| Mobile Phase | Gradient Elution | 10 mm ammonium formate (pH 4.5) and methanol |
| Detection Wavelength | 335 nm | Not Specified |
| Linearity Range | Not Specified | 0.25-1.5 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Accuracy (% Recovery) | Within acceptable limits | 99-105.0% |
| Precision (%RSD) | < 5.0% | < 5.0% |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | 0.05 µg/mL |
Experimental Protocols: A Closer Look at the Methodology
The validation of a stability-indicating assay involves a series of experiments designed to demonstrate that the analytical method is suitable for its intended purpose. Below are detailed methodologies for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the assay in the presence of potential degradation products.
-
Acid Hydrolysis: Nifedipine solution is treated with 0.1 M HCl and refluxed for a specified period.
-
Base Hydrolysis: The drug solution is exposed to 0.1 M NaOH and heated.
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) for an extended period.
-
Photolytic Degradation: The drug is exposed to UV and fluorescent light to assess its photosensitivity.
Following exposure to these stress conditions, the samples are analyzed by the developed chromatographic method to ensure that the degradation product peaks are well-resolved from the main Nifedipine peak.
Method Validation Parameters
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by preparing a series of at least five concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the validation of a stability-indicating assay for Nifedipine.
Caption: Experimental workflow for validating a stability-indicating assay.
A Comparative Guide to In Vitro-In Vivo Correlation of Modified-Release Nifedipine Formulations
Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the management of hypertension and angina.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, making its absorption rate-limited by its dissolution.[2][3] For modified-release (MR) oral dosage forms, establishing a predictive relationship between in vitro drug release and in vivo bioavailability is critical. This in vitro-in vivo correlation (IVIVC) is a cornerstone of formulation development, ensuring product quality and performance.
This guide provides a comparative analysis of hypothetical modified-release nifedipine formulations with varying release rates, supported by experimental data synthesized from published literature. We will delve into the detailed experimental protocols for assessing bioequivalence and establishing a Level A IVIVC, present comparative data in structured tables, and visualize key processes.
Experimental Protocols
A successful IVIVC study hinges on meticulously planned in vitro and in vivo experiments. The goal is to develop an in vitro dissolution test that can serve as a reliable surrogate for in vivo performance.
1. In Vitro Dissolution Studies
The selection of dissolution apparatus and media is critical for developing a method that mimics in vivo conditions.
-
Formulations: Three distinct extended-release (ER) tablet formulations of nifedipine (30 mg) were developed with fast, medium, and slow release profiles (Formulation F1, F2, and F3, respectively). A commercially available ER tablet (Procardia XL®) serves as a reference (Formulation F4).[4]
-
Apparatus: USP Apparatus II (Paddle Apparatus) is commonly used.[5]
-
Dissolution Medium: To overcome nifedipine's low aqueous solubility, a phosphate buffer at pH 6.8 containing a surfactant, such as 0.5% Sodium Lauryl Sulfate (SLS), is employed to maintain sink conditions.[1][5]
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 RPM[5]
-
-
Sampling: Aliquots are withdrawn at specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) and analyzed by a validated HPLC method at 238 nm to determine the percentage of drug dissolved.[6][7]
2. In Vivo Bioavailability Studies
In vivo studies are conducted to determine the rate and extent of drug absorption from the formulations.
-
Study Design: A single-dose, randomized, four-way crossover study is conducted in healthy human volunteers (n=12-24).[8][9] A washout period of at least 7 days separates the administration of each formulation.
-
Subjects: Healthy, non-smoking male volunteers are typically recruited.[5]
-
Administration: Subjects receive a single 30 mg tablet of one of the four formulations (F1, F2, F3, or F4) with 240 mL of water after an overnight fast.
-
Blood Sampling: Venous blood samples are collected at pre-dose (0 hour) and at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, and 36 hours).[6]
-
Sample Analysis: Plasma is separated, and nifedipine concentrations are quantified using a validated high-performance liquid chromatography (HPLC) or LC-MS/MS method.[5][10]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time profiles for each subject and formulation. The primary parameters are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the curve extrapolated to infinity.
-
Data Presentation and Comparison
The data gathered from the in vitro and in vivo studies are crucial for comparing the formulations and building the IVIVC model.
Table 1: Comparative In Vitro Dissolution Profiles (% Drug Released)
| Time (hours) | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) | Formulation F4 (Reference) |
| 1 | 25 | 18 | 10 | 20 |
| 4 | 65 | 45 | 30 | 50 |
| 8 | 92 | 75 | 55 | 80 |
| 12 | 98 | 91 | 78 | 94 |
| 24 | 101 | 99 | 95 | 98 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) | Formulation F4 (Reference) |
| Cmax (ng/mL) | 45.2 ± 7.1 | 37.9 ± 6.5 | 28.1 ± 5.9 | 36.5 ± 6.8 |
| Tmax (hours) | 4.5 ± 1.1 | 5.5 ± 1.3 | 8.2 ± 1.8 | 5.1 ± 1.2 |
| AUC(0-∞) (ng·h/mL) | 620.5 ± 30.1 | 600.2 ± 31.5 | 585.7 ± 35.4 | 612.4 ± 22.7 |
Data synthesized from literature for illustrative purposes.[4][6]
IVIVC Development and Visualization
A Level A IVIVC, the highest category of correlation, represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.
Step 1: Deconvolution of In Vivo Data
The in vivo absorption profile is calculated from the plasma concentration-time data using deconvolution methods like the Wagner-Nelson method or numerical deconvolution.[11][12] This process mathematically estimates the cumulative fraction of drug absorbed into the systemic circulation over time.
Caption: Workflow for Deconvolution of In Vivo Plasma Data.
Step 2: Correlation Plot
A Level A IVIVC is established by plotting the cumulative percent of drug dissolved in vitro against the cumulative percent of drug absorbed in vivo for each formulation at each time point. A linear relationship with a high correlation coefficient (R² > 0.9) indicates a strong correlation.
Caption: Establishing a Level A IVIVC Model.
Table 3: IVIVC Correlation Data
| Formulation | Correlation Model | R² (Coefficient of Determination) | Prediction Error for Cmax (%) | Prediction Error for AUC (%) |
| F1-F3 Combined | Linear Regression | 0.97 | < 10% | < 10% |
A successful IVIVC model should have internal and external predictability, with average prediction errors for Cmax and AUC not exceeding 10-15%.[13]
Conclusion
The development of modified-release nifedipine formulations requires a thorough understanding of the relationship between in vitro drug release and in vivo performance. By employing biorelevant dissolution methods and robust pharmacokinetic studies, a predictive Level A IVIVC can be established.[14][15] The data presented demonstrate that formulations with different release profiles (fast, medium, slow) produce distinct pharmacokinetic outcomes. A strong correlation allows the in vitro dissolution test to serve as a reliable surrogate for in vivo bioequivalence studies, facilitating formulation optimization, setting meaningful quality control specifications, and supporting post-approval changes.[13][16] The osmotic pump and hydrophilic matrix systems are common platforms for nifedipine MR formulations, and both can be designed to achieve a desirable 24-hour release profile and bioequivalence with reference products.[4][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Gastric Fluid Volume on the in Vitro Dissolution and in Vivo Absorption of BCS Class II Drugs: A Case Study with Nifedipine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Comparative study of nifedipine modified-release formulations [wisdomlib.org]
- 6. Pharmacokinetics of a new extended-release nifedipine formulation following a single oral dose, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
- 9. Evaluation of monolithic osmotic tablet system for nifedipine delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of in vitro-in vivo correlations (IVIVC) in setting formulation release specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in vitro-in vivo correlation study for nifedipine immediate release capsules administered with water, alcoholic and non-alcoholic beverages: Impact of in vitro dissolution media and hydrodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
A Comparative Analysis of m-Nifedipine Metabolites Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of a drug candidate is paramount for preclinical safety assessment and predicting its pharmacokinetic profile in humans. This guide provides a comparative analysis of the metabolites of m-Nifedipine, a potent calcium channel blocker, across various species, including humans, monkeys, dogs, rats, and mice. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of drug metabolism studies.
Executive Summary
The metabolism of this compound is qualitatively similar across the studied species, primarily involving the oxidation of the dihydropyridine ring to its pyridine analogue (dehydronifedipine, M-I). This initial step is followed by further oxidation of a methyl group to a carboxylic acid (dehydronifedipinic acid, M-II), which can then be hydroxylated and/or undergo glucuronide conjugation. The primary enzyme family responsible for the initial oxidation is Cytochrome P450 3A (CYP3A). However, significant quantitative differences in the metabolite profiles and the specific CYP3A isoforms involved exist among species. These differences can impact the drug's pharmacokinetic profile and potential for drug-drug interactions.
Quantitative Analysis of this compound Metabolites
The following tables summarize the available quantitative data on the major metabolites of this compound in plasma and urine across different species. It is important to note that direct comparative studies with standardized methodologies across all five species are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Major this compound Metabolites in Urine (% of Administered Dose)
| Species | Dehydronifedipine (M-I) | Dehydronifedipinic Acid (M-II) & its Conjugates | Other Metabolites | Total Recovery in Urine (%) | Reference |
| Human | Major urinary metabolite is M-II | Predominant | - | ~60-80 | [1] |
| Dog | M-I is a major metabolite | Present | Thirteen metabolites identified in total | 62.8 (urine and bile) | [2] |
| Rat | Present | Present | Thirteen metabolites identified in total | 47.4 | [2] |
| Monkey | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Metabolism of this compound by Liver Microsomes
| Species | Relative Nifedipine Oxidase Activity (%) | Primary CYP450 Isoform(s) | Reference |
| Human | 100 | CYP3A4, CYP3A5 | [3][4] |
| Monkey | High (comparable to human) | CYP3A | |
| Dog | Moderate | CYP3A12, CYP3A26 (liver), CYP3A98 (intestine) | |
| Rat | Low (Male > Female) | CYP3A2 | |
| Mouse | Data not available | CYP3A11 | [5] |
Relative activities are generalized from various sources and may vary based on experimental conditions.
Metabolic Pathways of this compound
The primary metabolic pathway of this compound involves a two-step oxidation process.
While this general pathway is conserved, the rate and extent of each step, and the subsequent conjugation reactions, can vary significantly between species.
Comparative Metabolic Pathways Across Species
The following diagram illustrates the known species differences in the metabolic pathways of this compound.
Experimental Protocols
A generalized workflow for an in vivo study of this compound metabolism is outlined below. Specific parameters such as dose, route of administration, and sampling times should be optimized for each species based on available pharmacokinetic data.
General In Vivo Experimental Workflow
Key Methodologies
-
Animal Models: Male and female animals of the selected species (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, C57BL/6 mice) are typically used. Animals should be sourced from reputable suppliers and allowed to acclimatize to the laboratory environment.
-
Drug Administration: this compound can be administered via various routes, including oral gavage and intravenous injection. The vehicle for administration should be carefully selected to ensure solubility and stability. Doses used in previous studies range from 5 mg/kg in rats and dogs.[2]
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points post-dose from a suitable vessel (e.g., tail vein in rodents, cephalic vein in dogs and monkeys). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 24, 48, or 72 hours).
-
-
Sample Analysis:
-
Extraction: Metabolites are extracted from plasma, urine, or homogenized feces using techniques such as liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentrations of this compound and its metabolites are determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).[6] Gas chromatography (GC) has also been used.[6]
-
-
Data Analysis: Pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated for the parent drug and its metabolites.
Conclusion
The metabolism of this compound shows both qualitative similarities and significant quantitative differences across species. While the primary oxidative pathway is conserved, the extent of formation of various metabolites and the specific CYP3A enzymes involved vary. This guide highlights the importance of conducting species-specific metabolism studies to accurately predict the human pharmacokinetic profile and potential for drug interactions. The provided experimental workflow and methodologies offer a foundation for designing robust preclinical studies. Further research is warranted to fill the existing data gaps, particularly for monkey and mouse species, to build a more complete comparative picture of this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of nifedipine in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of hepatic cyp2b and cyp3a subfamily enzymes by nicardipine and nifedipine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of m-Nifedipine and amlodipine in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular pharmacology, dihydropyridine calcium channel blockers stand as a cornerstone in the management of hypertension and angina. Among these, nifedipine and amlodipine are two of the most widely studied and prescribed agents. While both drugs share a common mechanism of action by targeting L-type calcium channels, their distinct pharmacological profiles warrant a detailed in vitro comparison to elucidate subtle differences in potency, onset of action, and cellular effects. This guide provides an objective, data-driven comparison of nifedipine and amlodipine, supported by experimental evidence and detailed methodologies to inform further research and drug development.
Quantitative Comparison of In Vitro Efficacy
The primary in vitro measure of a calcium channel blocker's potency is its ability to inhibit the influx of calcium ions in vascular smooth muscle cells, leading to vasorelaxation. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Parameter | m-Nifedipine | Amlodipine | Tissue/Cell Preparation | Key Findings & Observations | Reference |
| IC50 (Vasorelaxation) | 4.1 nM | 1.9 nM | Depolarized Rat Aorta | Amlodipine was found to be approximately twice as potent as nifedipine in this assay.[1] | [1] |
| IC50 (Vasorelaxation) | 7.1 nM | 19.4 nM | Rat Aorta (Depolarizing steps with 45 mM K+) | Nifedipine's potency was largely unaffected by the depolarization method, whereas amlodipine was less potent under these conditions, suggesting a voltage-dependent modulation of its receptor binding.[1] | [1] |
| pIC50 (-log IC50 M) (Vascular) | 7.78 | 6.64 | Human Small Arteries (from aortic vasa vasorum) | In human vascular tissue, nifedipine demonstrated a higher potency than amlodipine.[2] | [2] |
| pIC50 (-log IC50 M) (Cardiac) | 6.95 | 5.94 | Human Right Atrial Trabeculae Muscle | Both drugs were less potent in cardiac muscle compared to vascular tissue, with nifedipine showing higher potency than amlodipine.[2] | [2] |
| Onset of Action | Rapid | Very Slow | Depolarized Rat Aorta | Amlodipine exhibited a significantly slower onset of its inhibitory action compared to the rapid effects of nifedipine.[1][3] | [1][3] |
| Recovery from Blockade | Faster | Very Slow | Rat Portal Vein | Recovery from amlodipine-induced blockade after washout was markedly slower than for nifedipine.[1] | [1] |
Signaling Pathway and Experimental Workflow
The vasodilatory effect of dihydropyridine calcium channel blockers is initiated by their binding to L-type calcium channels on vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium, a critical step in the cascade leading to muscle contraction.
The in vitro comparison of nifedipine and amlodipine typically follows a structured experimental workflow designed to assess their potency and mechanism of action.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of these findings. Below are protocols for the key experiments cited.
Protocol 1: Vasorelaxation Assay in Isolated Rat Aortic Rings
This ex vivo method assesses the vasorelaxant properties of the compounds on vascular smooth muscle.
1. Tissue Preparation:
-
Euthanize a male Wistar rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
For endothelium-denuded preparations, gently rub the intimal surface of the rings with a small wire or wooden stick.
2. Experimental Setup:
-
Suspend the aortic rings in organ baths containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Vasoconstriction and Drug Administration:
-
Induce a sustained contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) or a receptor agonist like phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of nifedipine or amlodipine to the organ bath.
-
Allow sufficient time for the response to each concentration to stabilize before adding the next.
4. Data Analysis:
-
Measure the relaxation induced by each drug concentration as a percentage of the maximal contraction induced by the constricting agent.
-
Plot the concentration-response curves and calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Radioligand Binding Assay for L-type Calcium Channels
This assay determines the binding affinity of the test compounds to the L-type calcium channel.
1. Membrane Preparation:
-
Homogenize rat cardiac or brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine) with the membrane preparation (typically 20-50 µg of protein).
-
For competition binding, add increasing concentrations of the unlabeled test compounds (nifedipine or amlodipine).
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
The in vitro data presented here highlight key differences between nifedipine and amlodipine. While both are potent L-type calcium channel blockers, amlodipine demonstrates a higher potency in some vasorelaxation assays, but with a significantly slower onset and offset of action.[1][3] Nifedipine, in contrast, acts more rapidly.[1] Furthermore, the potency of amlodipine appears to be more sensitive to the membrane potential, suggesting a more complex interaction with the calcium channel.[1] These in vitro findings provide a fundamental basis for understanding their distinct clinical profiles and can guide the development of future dihydropyridine calcium channel blockers with optimized pharmacological properties. The detailed experimental protocols provided herein should facilitate the reproducibility and extension of these important comparative studies.
References
Inter-Laboratory Validation of an Analytical Method for m-Nifedipine: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of m-Nifedipine. The objective is to present an objective comparison of the method's performance across different laboratories, supported by detailed experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals involved in analytical method validation and transfer.
The successful transfer and validation of analytical methods between laboratories is a critical step in drug development, ensuring consistent and reliable data for regulatory submissions and quality control.[1] Inter-laboratory validation, also known as analytical method transfer, qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory, with the primary goal of achieving comparable results.[1]
Experimental Protocols
A well-defined experimental protocol is essential for a successful inter-laboratory cross-validation study. The following methodology outlines a comparative study for an HPLC assay of this compound.
Objective: To demonstrate that the analytical method for the assay of this compound, when transferred between laboratories, provides comparable and reproducible results.
Materials:
-
This compound Reference Standard: A well-characterized reference standard.
-
This compound Drug Substance: A homogeneous batch of the drug substance.
-
Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.[1]
Equipment:
-
HPLC System: All participating laboratories should use HPLC systems with comparable performance characteristics, including a pump, autosampler, column oven, and a UV detector.[1]
Chromatographic Conditions (Hypothetical):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Methanol:Water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the this compound reference standard at a concentration of 1.0 mg/mL. From this stock, prepare a working standard solution at a concentration of 0.1 mg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound drug substance to obtain a final concentration of 0.1 mg/mL.[1]
Validation Parameters and Acceptance Criteria: The validation of the analytical method is guided by the International Council for Harmonisation (ICH) guidelines.[2][3][4] The key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended.[4][5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often reported as percent recovery.[4]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).[5]
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).[4][5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data from an inter-laboratory validation study involving three different laboratories (Lab A, Lab B, and Lab C).
Table 1: Linearity and Range
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 5 - 40 | 0.9995 |
| Lab B | 5 - 40 | 0.9992 |
| Lab C | 5 - 40 | 0.9998 |
Table 2: Accuracy (Percent Recovery)
| Laboratory | Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| Lab A | 10 | 99.8 | 0.5 |
| 20 | 100.2 | 0.4 | |
| 30 | 99.5 | 0.6 | |
| Lab B | 10 | 99.5 | 0.7 |
| 20 | 100.5 | 0.5 | |
| 30 | 99.2 | 0.8 | |
| Lab C | 10 | 100.1 | 0.4 |
| 20 | 100.3 | 0.3 | |
| 30 | 99.7 | 0.5 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Laboratory | Parameter | Concentration (µg/mL) | % RSD |
| Lab A | Repeatability | 20 | 0.6 |
| Intermediate Precision | 20 | 1.1 | |
| Lab B | Repeatability | 20 | 0.8 |
| Intermediate Precision | 20 | 1.3 | |
| Lab C | Repeatability | 20 | 0.5 |
| Intermediate Precision | 20 | 1.0 |
Table 4: Reproducibility (Inter-Laboratory Precision)
| Concentration (µg/mL) | Mean Assay (%) | Standard Deviation | % RSD |
| 20 | 99.9 | 0.45 | 0.45 |
Table 5: LOD and LOQ
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.5 | 1.5 |
| Lab B | 0.6 | 1.8 |
| Lab C | 0.4 | 1.2 |
Mandatory Visualizations
Caption: Workflow for Inter-laboratory Analytical Method Validation.
Caption: Hierarchy of Precision in Method Validation.
Conclusion
The presented data demonstrates that the analytical method for this compound exhibits excellent linearity, accuracy, and precision across the three participating laboratories. The results for repeatability, intermediate precision, and inter-laboratory reproducibility are all within acceptable limits, indicating that the method is robust and transferable. The successful inter-laboratory validation ensures that the analytical procedure will produce consistent and reliable results, regardless of the testing site, which is a fundamental requirement for quality control and regulatory compliance in the pharmaceutical industry. Statistical analysis, such as Student's t-test and F-test, is commonly used to compare the mean results and variances between laboratories to confirm statistical equivalence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. metrology-journal.org [metrology-journal.org]
- 3. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Bioequivalence of Generic m-Nifedipine Products
For Researchers, Scientists, and Drug Development Professionals
Nifedipine, a calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. The availability of generic formulations of nifedipine has increased patient access to this important therapy. This guide provides a comprehensive comparison of the bioequivalence of various generic modified-release (m-Nifedipine) products based on available experimental data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and evaluation.
The bioequivalence of generic drugs is a critical factor in ensuring therapeutic interchangeability with the innovator product.[1] Bioequivalence is typically established through in vitro dissolution studies and in vivo pharmacokinetic studies.[1] This guide summarizes key findings from multiple studies, presenting data in a structured format to facilitate objective comparison.
In Vitro Dissolution Studies
In vitro dissolution testing is a fundamental tool for assessing the potential bioequivalence of oral solid dosage forms.[1] These studies evaluate the rate and extent to which the active pharmaceutical ingredient dissolves from the drug product under specified conditions. The FDA provides guidance on dissolution testing for nifedipine products, recommending the use of USP Apparatus I or II in multiple dissolution media (pH 1.2, 4.5, and 6.8).[2][3]
A common experimental setup for dissolution testing of nifedipine sustained-release tablets is as follows:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[4][5]
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).[5]
-
Paddle Speed: 50 rpm.[5]
-
Temperature: 37 ± 0.5°C.[5]
-
Sampling Times: Samples are withdrawn at multiple time points (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours) to generate a dissolution profile.[2][3][5]
-
Analysis: The concentration of dissolved nifedipine is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7]
The similarity factor (f2) is often used to compare the dissolution profiles of a test (generic) and a reference product. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
| Study Reference | Product(s) Compared | Dissolution Medium | Key Findings |
| Osei-Asare et al. (2015)[5] | 12 sustained-release nifedipine brands (20 mg and 30 mg) vs. innovator brand | Phosphate buffer pH 6.8 | Two out of seven 20 mg generic brands and zero out of three 30 mg generic brands were similar to the innovator brand based on f2 analysis.[5] |
| Journal of Applied Pharmaceutical Science[5] | Twelve sustained-release nifedipine tablet brands | Phosphate buffer pH 6.8 | 75% of 30 mg brands and 50% of 20 mg brands exhibited appropriate drug release profiles based on USP acceptance criteria.[5] |
| Adefolarin et al. (2018)[1] | Four brands of immediate-release nifedipine 20 mg tablets | Not specified | All four brands failed to meet the USP specification for disintegration and in vitro dissolution, with none attaining 70% dissolution in 45 minutes.[1] |
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic studies are the gold standard for determining the bioequivalence of two drug products. These studies are typically conducted in healthy volunteers and involve the administration of both the test and reference products in a crossover design.[6][8] The FDA recommends conducting both fasting and fed bioequivalence studies for nifedipine extended-release tablets.[2][3]
A typical protocol for an in vivo bioequivalence study of nifedipine is as follows:
-
Study Design: An open-label, randomized, single-dose, two-way crossover study.[6][8]
-
Subjects: Healthy adult male and/or nonpregnant female volunteers.[3][6]
-
Drug Administration: Subjects receive a single oral dose of the test product or the reference product after an overnight fast.[7][9] There is a washout period of at least seven days between the two treatment periods.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.3, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[9]
-
Bioanalysis: Plasma concentrations of nifedipine are determined using a validated analytical method, such as HPLC or LC-MS/MS.[6][8]
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
-
Statistical Analysis: The 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ are calculated. For two products to be considered bioequivalent, these 90% CIs must fall within the range of 80% to 125%.[6][7]
| Study Reference | Product(s) Compared | Subjects | Key Pharmacokinetic Findings (90% CI for Test/Reference Ratio) | Conclusion |
| European Journal of Drug Metabolism and Pharmacokinetics (1997)[6] | Myogard (test) vs. Adalat (reference) 10 mg capsules | 22 healthy male volunteers | Cmax: 0.80-1.07, AUC0-∞: 0.90-1.08, t1/2: 0.93-1.12 | The two products were considered bioequivalent.[6] |
| Nifedipine 20 mg Brands' Bioequivalency and Bioavailability in Healthy Human Subjects[7][9] | Two test 20 mg nifedipine tablets vs. reference | 12 healthy subjects | Test1/Reference: Cmax: 1.0027 & 1.0055, AUC0-t: 0.9815 & 1.0013, AUC0-∞: 0.9835 & 1.0016. Test2/Reference: Cmax: 0.9992 & 1.0047, AUC0-t: 0.9900 & 1.0008, AUC0-∞: 0.9905 & 1.0010 | The generic products were found to be bioequivalent to the reference brand.[7] |
| Clinical Pharmacology in Drug Development (2024)[8] | Test 30 mg nifedipine controlled-release tablet vs. reference | 44 healthy Chinese adults (fasting), 44 healthy Chinese adults (fed) | Bioequivalence was demonstrated under both fasting and fed conditions. Systemic exposure (AUC0-∞) was reduced by about 12% with food.[8] | The test and reference products were bioequivalent.[8] |
| Arzneimittelforschung (1989)[10] | Two nifedipine preparations | 20 volunteers | Bioequivalence was proven for AUC, Cmax, and tmax.[10] | The two preparations were bioequivalent.[10] |
Conclusion
The assessment of bioequivalence for generic this compound products requires a thorough evaluation of both in vitro dissolution and in vivo pharmacokinetic data. While many generic nifedipine products have demonstrated bioequivalence to their reference counterparts, studies have also highlighted instances where generics failed to meet the required standards, particularly in dissolution testing.[1][5] This underscores the importance of rigorous quality control and comprehensive bioequivalence testing for all generic formulations.
Researchers and drug development professionals should critically evaluate the available data for specific generic products to ensure their interchangeability with the innovator product. The experimental protocols and data presented in this guide provide a framework for such an assessment. It is crucial to consider the specific formulation (e.g., immediate-release vs. sustained-release) and dosage strength when comparing products. Adherence to regulatory guidelines, such as those provided by the FDA, is paramount in establishing the bioequivalence and, ultimately, the therapeutic equivalence of generic this compound products.[2][3]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro dissolution of sustained-release Nifedipine brands marketed in the Kumasi Metropolis [catalog.ihsn.org]
- 5. japsonline.com [japsonline.com]
- 6. Comparative pharmacokinetics of two nifedipine products in capsule form following single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Bioequivalence and Food Effect of Two Formulations of 30-mg Nifedipine Controlled-Release Tablets in Healthy Chinese Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijtinnovation.com [ijtinnovation.com]
- 10. [Proof of bioequivalence of two nifedipine preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Intestinal Permeability: A Comparative Guide to Caco-2 and PAMPA Assays for m-Nifedipine
For researchers, scientists, and professionals in drug development, accurately predicting the oral absorption of a drug candidate is a critical early-stage gatekeeper. The human colon adenocarcinoma cell line, Caco-2, has become a regulatory-accepted gold standard for in vitro intestinal permeability assessment. This guide provides a comprehensive validation framework for a Caco-2 permeability assay for the Biopharmaceutics Classification System (BCS) Class II compound, m-Nifedipine, a poorly soluble, highly permeable drug. We will delve into a detailed experimental protocol, present comparative data with established high and low permeability controls, and explore the Parallel Artificial Membrane Permeability Assay (PAMPA) as a complementary, higher-throughput alternative.
Nifedipine, a calcium channel blocker, is characterized by its low solubility and high intestinal permeability.[1] An efficient and validated analytical method is crucial for accurately quantifying nifedipine in Caco-2 permeability assays. A study has demonstrated a successful HPLC-MS/MS method for this purpose, confirming the high permeability of nifedipine.[1]
Comparative Analysis of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is the primary metric for evaluating the rate at which a compound crosses the Caco-2 cell monolayer. To validate the assay for this compound, its Papp value should be compared against well-characterized high and low permeability compounds. Propranolol, a beta-blocker, is a widely used high-permeability control, while atenolol, another beta-blocker, serves as a common low-permeability marker.
| Compound | Classification | Papp (x 10⁻⁶ cm/s) | Reference |
| This compound | High Permeability | 7.58 ± 0.89 | [1] |
| Propranolol | High Permeability | 36.13 ± 1.21 | [1] |
| Atenolol | Low Permeability | 1.77 ± 0.26 | [1] |
| Quinidine | P-gp Substrate | 20.10 ± 3.65 | [1] |
Table 1: Comparative Caco-2 Permeability of this compound and Control Compounds. The data clearly positions this compound as a high-permeability compound, with a Papp value significantly greater than the low-permeability control, atenolol.
Experimental Protocols
A robust and reproducible protocol is the cornerstone of a valid Caco-2 assay. Below are detailed methodologies for both the Caco-2 and PAMPA assays.
Caco-2 Permeability Assay Protocol for this compound
This protocol is synthesized from established methods and is tailored for a lipophilic compound like this compound.[1][2][3][4][5]
1. Caco-2 Cell Culture and Maintenance:
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, and 95% relative humidity.
-
Passaging: Cells are passaged every 3-4 days at 80-90% confluency.
2. Monolayer Formation:
-
Seeding: Seed Caco-2 cells onto polycarbonate membrane inserts (e.g., Transwell®) in 24-well plates at a density of 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The culture medium should be replaced every 2-3 days.
-
Monolayer Integrity: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >200 Ω·cm². The permeability of a paracellular marker, such as Lucifer yellow, should also be evaluated to confirm monolayer integrity.
3. Transport Experiment (Apical to Basolateral):
-
Preparation: Wash the Caco-2 monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Dosing Solution: Prepare a 10 µM solution of this compound in HBSS. A low percentage of a co-solvent like DMSO (<1%) may be used to aid solubility.
-
Transport Study:
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
-
Sampling: At the end of the incubation period, collect samples from both the apical and basolateral chambers for analysis.
4. Analytical Method (HPLC-MS/MS): [1]
-
Column: Discovery C18, 50 × 2.1 mm, 5 μm.
-
Mobile Phase: A gradient of eluent A (acetonitrile – water – formic acid, 5:95:0.1 v/v) and eluent B (acetonitrile – formic acid, 100:0.1 v/v).
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometry in ESI positive mode.
-
Quantification: Determine the concentration of this compound in the samples by comparing to a standard curve.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Alternative Method: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free method that predicts passive transcellular permeability. It is a higher throughput and more cost-effective alternative to the Caco-2 assay, particularly in the early stages of drug discovery.[6][7][8]
1. Preparation of the PAMPA Plate:
-
A 96-well filter plate with a PVDF membrane is used as the donor plate.
-
The membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
A 96-well plate is used as the acceptor plate.
2. Permeability Experiment:
-
Acceptor Solution: Fill the wells of the acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Solution: Add the test compound solution (e.g., this compound in a suitable buffer) to the wells of the donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-16 hours).
3. Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the effective permeability (Pe) based on the change in concentration.
Visualizing the Workflow and its Significance
To better understand the experimental process and the rationale behind permeability assays, the following diagrams illustrate the key workflows and their logical connections.
Caption: Workflow of the Caco-2 permeability assay.
Caption: Predicting in vivo absorption from in vitro data.
Conclusion
The Caco-2 permeability assay, when properly validated, provides a reliable prediction of in vivo intestinal absorption. For this compound, the data confirms its classification as a high-permeability compound, consistent with its BCS Class II designation. The detailed protocol provided herein serves as a robust starting point for laboratories seeking to establish this assay. Furthermore, the PAMPA assay offers a valuable, high-throughput screening tool for early-stage assessment of passive permeability, complementing the more biologically complex Caco-2 model. The synergistic use of these assays can significantly enhance the efficiency and accuracy of preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. enamine.net [enamine.net]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAMPA | Evotec [evotec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Safety Operating Guide
Proper Disposal of m-Nifedipine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of m-Nifedipine is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is used to minimize exposure:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166, or other appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
-
Skin Protection: Handle with gloves. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended. Always inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Work Area: Ensure adequate ventilation and provide appropriate exhaust ventilation where dust is formed.[1]
Spill Management
In the event of an this compound spill, follow these procedures:
-
Avoid Dust Formation: Do not use dry sweeping methods that can create airborne dust.
-
Containment: Pick up and arrange disposal without creating dust.[1] Use a damp cloth or a filtered vacuum for cleaning up dry solids.
-
Collection: Sweep up and shovel the material into a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Waste: Manage all spill clean-up materials as non-creditable hazardous waste pharmaceuticals.[2]
This compound Disposal Procedures
This compound is harmful if swallowed and may cause reproductive and fetal effects.[3] While not listed as a RCRA P-Series or U-Series hazardous waste, it is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Container Management:
-
Disposal Method Selection:
-
Preferred Method: Engage a licensed professional waste disposal company for the collection and disposal of this compound.[1]
-
Alternative Method (for bulk quantities, if permitted): Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by qualified personnel at a licensed facility.
-
-
Environmental Protection:
Quantitative Data Summary
No specific quantitative limits for disposal were identified in the provided documentation. Disposal procedures should be followed for any quantity of this compound waste.
| Parameter | Value | Source |
| Oral LD50 (mouse) | 202 mg/kg | [3][6] |
| Oral LD50 (rat) | 1022 mg/kg | [3][6] |
| Oral LD50 (rabbit) | 504 mg/kg | [3][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling m-Nifedipine
This guide provides crucial safety and logistical information for laboratory professionals working with m-Nifedipine. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Core Safety and Handling Protocols
This compound is a yellow crystalline solid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is also suspected of damaging an unborn child.[1] Therefore, stringent safety measures are necessary during handling and disposal.
Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] Local exhaust ventilation should be used to minimize dust concentrations.[1] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of potential exposure.[1][2]
Hygiene Practices: Wash hands, forearms, and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and the standard EN 374.[5] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Dust mask/Respirator | A dust mask with a P3 filter or a full-face respirator should be used if exposure limits are exceeded or if dust is generated.[1][5] | Protects against inhalation of dust which may cause respiratory irritation.[1] |
| Protective Clothing | Lab coat/Impervious clothing | Fire/flame resistant and impervious clothing. Dustproof clothing in case of dust production.[1][5] | Minimizes skin exposure to the chemical. |
Procedural Guidance for Handling and Disposal
The following workflow outlines the step-by-step process for safely handling and disposing of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area and have donned all required PPE as specified in the table above.
-
Handling: When weighing or transferring the powder, take care to minimize the generation of dust.[2] Avoid breathing any dust that is created.[1]
-
Storage: Store this compound in a tightly closed, original container in a cool, well-ventilated place away from heat sources and direct sunlight.[1] It should be stored at room temperature or, as some sources suggest for long-term stability, refrigerated (below 4°C/39°F).[1][2] It is incompatible with strong acids and bases.[1]
Accidental Release Measures:
In the event of a spill, evacuate unnecessary personnel from the area.[1] The cleanup crew must be equipped with proper protective equipment, including respiratory protection.[1] On land, sweep or shovel the spilled material into a suitable container, minimizing dust generation.[1]
Disposal Plan:
The disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[4]
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not allow it to enter sewers or public waters.[1]
-
Container Disposal: Empty containers should be disposed of according to official regulations.
-
General Guidance for Pharmaceutical Waste: If a take-back program is not available, unused medicines can often be disposed of in household trash with precautions.[6][7] Mix the this compound with an undesirable substance like used coffee grounds or cat litter, place it in a sealed container (like a resealable bag), and then dispose of it in the trash.[6][7] Scratch out all personal information on the label.[6] Never flush this compound down the toilet unless specifically instructed to do so by local authorities. [7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
